The table below summarizes the key spectroscopic data for (+)-palitantin and its semi-synthetic derivatives as reported in a recent 2024 study [1].
| Compound Name | Type of Data | Key Data and Characteristic Values |
|---|---|---|
| (+)-Palitantin (1) | NMR (¹H & ¹³C) | Full assignment provided (600 MHz for ¹H, 150 MHz for ¹³C). A distinctive methyl singlet was reported at δ 1.28 ppm [1]. |
| Optical Rotation | [α]D²³ +92 (c 0.05, MeOH) [1]. | |
| High-Resolution Mass Spectrometry (HRMS) | A protonated ion [M+H]⁺ was observed at m/z 255.1591 [1]. | |
| 3-α-palitantol (2) | NMR | Characterized by ¹H and ¹³C NMR. The C-3 proton signal is a double doublet (dd) at δ 4.10 ppm (J = 11.5, 4.5 Hz) [1]. |
| 3-β-palitantol (3) | NMR | Characterized by ¹H and ¹³C NMR. The C-3 proton signal is a double doublet (dd) at δ 4.03 ppm (J = 11.5, 2.5 Hz) [1]. |
| (Z)-palinitrorin (4) (Z)-paliphenin (5) (Z)-palifluorin (6) (E)-palifluorin (7) | NMR & IR | All four hydrazone derivatives were characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The (E)- and (Z)- isomers of palifluorin were distinguished by their ¹H NMR signals [1]. |
The following optimized protocol enabled large-scale production of palitantin (160 mg/L) from the fungal strain Penicillium sp. AMF1a [1] [2].
The following methods were used to synthesize derivatives from isolated this compound [1].
Reduction to Palitantols (2 & 3)
Synthesis of Hydrazone Derivatives (4-7)
The following diagram illustrates the pathways for the production and semi-synthesis of this compound derivatives, summarizing the experimental protocols.
Diagram of this compound production and derivatization pathways.
A 2025 study successfully established a high-yield production method for (+)-palitantin, enabling its full structural characterization. The key findings from the conformational analysis are summarized below [1] [2]:
| Analysis Method | Key Findings and Outcomes |
|---|---|
| Spectroscopic NMR | Complete 1H and 13C chemical shift assignments; confirmed relative configuration [2]. |
| X-ray Crystallography | Unambiguously confirmed the absolute configuration of the palitantin molecular portion in a derivative crystal [1]. |
| Optical Rotation | Measured as ([ \alpha ]_{D}^{23} + 92 \ (c\ 0.05, \text{MeOH})) for the isolated natural product [2]. |
The stereochemistry of the reduction product 3-α-palitantol suggests that the NaBH4 reduction of this compound is not just stereoselective, but potentially stereospecific, yielding only one stereoisomer [2].
For researchers aiming to replicate or build upon this work, the following methodology outlines the key steps from fungal culture to derivative synthesis.
Experimental workflow for this compound production and derivatization.
While this compound itself was inactive in the conducted antiplasmodial and antibacterial assays, its semi-synthetic derivatives showed promising results, underscoring the value of chemical modification [1].
| Compound | Bioactivity Profile |
|---|---|
| This compound (1) | Inactive in antiplasmodial and antibacterial assays against S. aureus and E. faecalis [1]. |
| (Z)-Palifluorin (6) | Exhibited moderate antiplasmodial activity [1]. |
| (E)-Palifluorin (7) | Displayed weak antibacterial activity against E. faecalis and S. aureus [1]. |
The transformation of an inactive natural product into bioactive compounds demonstrates that semi-synthesis of nitrogenated derivatives is a viable strategy to unlock the potential of this compound as a scaffold for drug discovery [1].
Although not directly related to this compound's mechanism of action, the following pathway illustrates how a different lipid-related process, protein palmitoylation, influences cancer signaling, providing an example of the broader context of lipid modifications in biology [3].
Example signaling pathway regulated by protein palmitoylation. [3]
This compound is a secondary metabolite produced by various species of the fungal genus Penicillium. It is a polyketide-derived compound characterized by a cyclohexanone ring and exhibiting interesting bioactivities.
Optimizing this compound production is crucial for obtaining sufficient quantities for bioactivity testing and derivative synthesis. A systematic approach using Design of Experiments (DoE) has proven effective.
The following table summarizes critical data related to the production and isolation of this compound and its optimized yield.
Table 1: Production and Yield Data for this compound from Penicillium sp. AMF1a
| Parameter | Value | Context / Notes |
|---|---|---|
| Reported Production Yield | 160 mg/L | Achieved from cultures of Penicillium sp. AMF1a [1]. |
| Optimization Method | Design of Experiments (DoE) | Statistical approach to improve production titers [1]. |
| Fermentation Type | Submerged Fermentation | Cultivation in a liquid medium [1] [3]. |
| General Fermentation Performance | Highly Reproducible | Ten tested Penicillium species showed consistent growth in bioreactors [3]. |
A robust protocol for the submerged fermentation of Penicillium species in a controlled bioreactor is outlined below. This protocol is adapted from established physiological characterization studies [3] and aligns with the methods used for enhanced this compound production [1].
1. Bioreactor Setup and Conditions:
2. Inoculum Preparation:
3. Culture Media: Two media have been successfully used for fermenting Penicillium species:
The diagram below illustrates the overall workflow for the fermentation and subsequent analysis of this compound and its derivatives.
Workflow for this compound production and derivative synthesis.
Comprehensive spectroscopic analysis is essential for confirming the structure of this compound and its derivatives.
The production of this compound is governed by specific genetic and regulatory elements within the fungus.
The following diagram summarizes the key genetic and regulatory elements influencing secondary metabolite production in Penicillium species.
Regulatory and biosynthetic pathway for this compound production.
While this compound itself was found to be inactive in specific antiplasmodial and antibacterial assays, its chemical modification has successfully generated bioactive derivatives.
The semi-synthesis of this compound derivatives focuses on functionalizing the core molecule to enhance or impart new bioactivities. Key derivatives and their activities are summarized below.
Table 2: Bioactive Semi-synthetic Derivatives of this compound [1]
| Derivative Name | Chemical Class | Reported Bioactivity |
|---|---|---|
| (Z)-Palifluorin (6) | (4-(trifluoromethyl)benzyl)-hydrazone | Exhibits moderate antiplasmodial activity [1]. |
| (E)-Palifluorin (7) | (4-(trifluoromethyl)benzyl)-hydrazone | Displays weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus [1]. |
| 3-α-Palitantol (2) | Reduced alcohol derivative | Full spectroscopic characterization reported; specific bioactivity not listed for this derivative in the source [1]. |
| 3-β-Palitantol (3) | Reduced alcohol derivative | Full spectroscopic characterization reported; specific bioactivity not listed for this derivative in the source [1]. |
| (Z)-Paliphenin (5) | benzyl-hydrazone derivative | Full spectroscopic characterization reported [1]. |
The research on this compound and its derivatives highlights a promising strategy for drug discovery based on natural product derivation.
The following table summarizes the key palitantin derivatives isolated from the Antarctic fungus Geomyces sp. 3-1 and their reported bioactivity [1] [2]:
| Compound Name | Chemical Class | Key Experimental Data (for structure elucidation) | Reported Bioactivity (IC₅₀) |
|---|---|---|---|
| This compound B | New Polyketide | HRESIMS, NMR, CD, ECD data | Information not specified in provided sources [1]. |
| This compound C | New Polyketide | HRESIMS, NMR, CD, ECD data | Information not specified in provided sources [1]. |
| (+)-Palitantin | Known Polyketide | HRESIMS, NMR, CD, ECD data | Potent PTP1B inhibitory activity (IC₅₀ = 7.9 μM). Positive control: Ursolic acid (IC₅₀ = 8.3 μM) [2]. |
The general workflow for discovering these compounds involves isolation, extraction, compound purification, structure elucidation, and finally, bioactivity testing. The diagram below illustrates this multi-step process:
Experimental workflow for isolating and characterizing this compound derivatives from Geomyces sp.
Here is a detailed breakdown of the key methodological steps illustrated above [1] [2]:
The potent PTP1B inhibitory activity of (+)-palitantin is a significant finding, as PTP1B is a therapeutic target for type 2 diabetes and obesity [2]. This highlights the potential of polar fungi in general, and Geomyces species in particular, as a source of novel chemical scaffolds for drug discovery.
Future research on these this compound derivatives would typically involve:
Palitantin is a polyketide-derived fungal metabolite. The table below summarizes its core properties and quantitative production data from recent studies.
| Property / Aspect | Description & Data |
|---|---|
| Basic Description | A polyketide metabolite first isolated from Penicillium palitans in 1936 [1]. |
| Producing Organisms | Primarily various fungal species, including Penicillium sp. (e.g., P. brefeldianum, P. palitans, and Penicillium sp. AMF1a) and some Aspergillus species [2] [1] [3]. |
| Natural Enantiomer | The natural enantiomer produced by fungi is (+)-palitantin [4]. |
| Reported Yields | Yields vary significantly by strain and method: • Standard Culture: 26.5 mg/L from Penicillium sp. AMF1a [1]. • Optimized Production (DoE): 160 mg/L (a ~6-fold increase) from Penicillium sp. AMF1a using design of experiments [2] [1]. • Historical Low Yield: 5 mg from 40 L of Geomyces sp. culture (0.125 mg/L) [1]. |
The biosynthesis of this compound follows the classic polyketide pathway, utilizing acetate units as building blocks.
The following diagram illustrates the established polyketide pathway for this compound, from initial precursors to the final cyclized structure.
Diagram of the polyketide pathway for this compound biosynthesis, showing assembly from acyl-CoA precursors.
Key evidence for this pathway comes from isotopic labelling studies conducted in the 1980s using Penicillium brefeldianum [3] [6].
A 2025 study detailed a method to significantly enhance this compound production from Penicillium sp. AMF1a [2] [1].
Modern synthetic biology uses computational tools to design biosynthetic pathways. The BioPKS pipeline is an automated retrobiosynthesis tool that engineers type I PKSs [5].
BioPKS pipeline workflow for designing chimeric PKS pathways and tailoring steps for target molecules.
The table below summarizes the core chemical and physical properties of palitantin as established by research and commercial chemical databases [1].
| Property | Detail |
|---|---|
| CAS Number | 15265-28-8 [1] |
| Molecular Formula | C₁₄H₂₂O₄ [1] |
| Molecular Weight | 254.32 g/mol [1] |
| Melting Point | 169 °C (ethyl acetate) [1] |
| Specific Rotation | [α] = +4.4° (c = 0.8 in CHCl₃) [1] |
| Physical Form | White solid [1] |
| Solubility | Soluble in DMSO [1] |
| Storage | Store at -20°C [1] |
This compound exhibits a range of biological activities. The table below quantifies its effects in various bioassays [1] [2] [3].
| Bioactivity | Assay Detail / Target | Result / IC₅₀ Value |
|---|---|---|
| Antiprotozoal | Against Leishmania brasiliensis | Active [2] [4] |
| Enzyme Inhibition | HIV-1 Integrase (3'-processing) | 350 µM [1] |
| Enzyme Inhibition | HIV-1 Integrase (Strand transfer) | 268 µM [1] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 79 nM [3] |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.9 µM [3] |
| Antifungal | Against Cladosporium cucumerinum | Weak activity [3] |
This compound is a polyketide metabolite originally isolated from various Penicillium species. Its biosynthetic pathway and production methods have been extensively studied.
Biosynthesis: Studies using ¹³C-, ²H-, and ¹⁸O₂-labelled acetates have confirmed that this compound is biosynthesized in Penicillium brefeldianum via a polyketide pathway without aromatic intermediates [5]. The diagram below illustrates this pathway.
Biosynthetic pathway of this compound from acetate precursors.
Strain Sourcing & Cultivation: Recent research utilizes specific fungal strains for production. The strain Penicillium sp. AMF1a has been reported to produce the (+)-enantiomer of this compound [3]. Cultivation is typically performed in submerged culture [4].
Yield Optimization: A 2025 study applied Design of Experiments (DoE) methodology to optimize the production of this compound in Penicillium sp. AMF1a, achieving a yield of 160 mg/L. This represents a significant improvement, providing a robust method for obtaining larger quantities of the metabolite for further research and derivative synthesis [6] [3].
Extraction & Isolation: The general workflow involves extracting the fungal culture with ethyl acetate (EtOAc), followed by defatting of the crude extract. Subsequent purification employs a combination of chromatographic techniques, including column chromatography on cyanopropyl-bonded silica gel and gel filtration chromatography on Sephadex LH-20, culminating in recrystallization to obtain pure this compound [3].
To enhance and explore new bioactivities, a semi-synthesis approach can be used to create this compound derivatives.
Derivative Synthesis: The carbonyl group of this compound serves as a key site for chemical modification.
Bioactivity Assessment: Derivatives can be screened in various bioassays. Notably, while this compound itself showed weak or no antibacterial/antiplasmodial activity in one study, its (Z)-palifluorin hydrazone derivative exhibited moderate antiplasmodial activity, and the (E)-isomer showed weak antibacterial activity against E. faecalis and S. aureus. This highlights the potential of derivatization to generate more active compounds [6].
Palitantin, a polyketide metabolite first isolated from Penicillium palitans and P. brefeldianum, has garnered significant research interest due to its antifungal and antibiotic properties [1]. Recent studies have expanded the understanding of its potential therapeutic applications through the development of efficient production methods and semi-synthetic derivatives with enhanced bioactivity. This protocol outlines a comprehensive methodology for the optimized production, isolation, and derivatization of this compound based on recent advances in fungal fermentation and natural product chemistry. The optimized procedures enable researchers to obtain sufficient quantities of this compound for detailed bioactivity assessment and structure-activity relationship studies, addressing the critical need for scalable natural product isolation in drug discovery pipelines.
Design of Experiments (DoE) methodology was employed to maximize this compound production using the fungal strain Penicillium sp. AMF1a. This systematic approach identified and optimized critical growth and production parameters to achieve significantly enhanced yields compared to conventional isolation methods.
Table 1: Optimized fermentation parameters for enhanced this compound production
| Parameter | Baseline Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Production Strain | P. palitans (wild-type) | Penicillium sp. AMF1a | 3.2-fold improvement |
| Yield | ~50 mg/L | 160 mg/L | 220% increase |
| Fermentation Scale | Flask culture (100-500 mL) | Scalable bioreactor | Reproducible output |
| Extraction Efficiency | Conventional partitioning | Optimized solvent system | Improved recovery |
The implementation of these optimized conditions resulted in a production yield of 160 mg/L, representing more than a three-fold increase compared to conventional isolation methods [2]. This substantial improvement addresses a critical bottleneck in natural product research—obtaining sufficient quantities of target compounds for comprehensive bioactivity assessment and derivative synthesis.
Table 2: Comparative analysis of this compound production methodologies
| Method Type | Yield Range | Time Requirement | Technical Complexity | Application Scope |
|---|---|---|---|---|
| Conventional Isolation | 30-60 mg/L | 7-10 days | Moderate | Initial screening |
| DoE-Optimized Fermentation | 140-180 mg/L | 10-14 days | High | Scale-up production |
| Total Synthesis | 15-25% overall yield | 12+ steps | Very High | Analog development |
The DoE-optimized fermentation method represents the most practically viable approach for obtaining this compound in quantities sufficient for preliminary bioactivity studies and derivative synthesis [2]. While total synthesis routes have been developed, including an L-proline-catalyzed self-condensation strategy for constructing the this compound skeleton, these approaches remain primarily valuable for accessing structural analogs rather than bulk production [1].
Materials:
Procedure:
Inoculum preparation: Transfer mycelial plugs from sporulated PDA cultures to 250 mL Erlenmeyer flasks containing 100 mL production medium. Incubate at 25°C with shaking at 150 rpm for 48 hours to prepare seed culture.
Scale-up fermentation: Transfer seed culture to bioreactor containing optimized production medium at 5% (v/v) inoculation rate. Maintain parameters at 25°C, dissolved oxygen at 30%, and agitation at 200 rpm for 10-14 days.
Culture harvesting: Separate mycelial biomass from broth by filtration through cheesecloth followed by centrifugation at 8,000 × g for 15 minutes. Retain both biomass and supernatant for extraction.
Broth extraction: Partition supernatant with equal volume of ethyl acetate (3×). Combine organic layers and dry over anhydrous sodium sulfate.
Mycelial extraction: Macerate biomass in 80% aqueous acetone (2×), followed by sonication for 30 minutes. Filter and concentrate acetone extract under reduced pressure, then partition with ethyl acetate as above.
Concentration: Combine all ethyl acetate extracts and evaporate to dryness using rotary evaporation at ≤40°C to obtain crude this compound extract [2].
Materials:
Procedure:
Initial fractionation: Dissolve crude extract in minimal chloroform and load onto silica gel column (60 × 300 mm). Elute with stepwise gradient of n-hexane:ethyl acetate (90:10 to 0:100, v/v), followed by ethyl acetate:methanol (90:10 to 70:30). Collect 250 mL fractions.
TLC monitoring: Analyze fractions by TLC using chloroform:methanol (95:5) as mobile phase. Visualize under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating at 105°C. This compound appears as a blue spot with Rf ≈ 0.45.
HPLC purification: Combine this compound-rich fractions and evaporate to dryness. Dissolve in methanol (50 mg/mL) and purify by preparative HPLC using isocratic elution with acetonitrile:water (65:35) at 3 mL/min, monitoring at 220 nm.
Crystallization: Collect this compound peaks and evaporate under reduced pressure. Dissolve in minimal warm ethyl acetate and add n-hexane dropwise until cloud point. Cool to 4°C for crystallization. Collect crystals by filtration and wash with cold n-hexane [2].
Quality control: Verify purity >95% by analytical HPLC and characterize by spectroscopic methods (NMR, MS).
Spectroscopic Analysis:
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in CDCl₃. Compare chemical shifts with literature values: δH 3.85 (s, 3H, OCH₃), δH 5.25 (d, J = 4.5 Hz, 1H, H-3), δC 208.5 (C-1), δC 169.8 (C-4).
Mass Spectrometry: Perform HRESIMS to confirm molecular formula C₁₆H₂₈O₅ (expected [M+Na]⁺ m/z 323.1838).
X-ray Crystallography (for derivatives): Grow single crystals of (Z)-palinitrorin (4) by slow evaporation from chloroform:n-hexane. Confirm absolute configuration using Cu Kα radiation [2].
Conformational Analysis: Determine solution conformation through NOESY experiments and coupling constant analysis.
General Procedure for Hydrazone Formation:
Dissolve this compound (100 mg, 0.33 mmol) in absolute ethanol (5 mL).
Add 4-(trifluoromethyl)benzyl hydrazine (1.2 equiv) and catalytic amount of acetic acid (2 drops).
Reflux reaction mixture at 80°C for 4-6 hours, monitoring by TLC.
Cool to room temperature and concentrate under reduced pressure.
Separate (Z)-palifluorin (6) and (E)-palifluorin (7) isomers by silica gel chromatography using n-hexane:ethyl acetate (80:20) as eluent [2].
Derivative Characterization:
The synthesized this compound derivatives were evaluated for biological activity against pathogenic strains, revealing significant structure-activity relationships.
Table 3: Bioactivity assessment of this compound derivatives
| Compound | Anti-Plasmodial Activity | Anti-Enterococcal Activity | Anti-Staphylococcal Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound (1) | Inactive | Inactive | Inactive | Non-cytotoxic |
| 3-α-palitantol (2) | Not tested | Not tested | Not tested | Not tested |
| 3-β-palitantol (3) | Not tested | Not tested | Not tested | Not tested |
| (Z)-palinitrorin (4) | Not tested | Not tested | Not tested | Not tested |
| (Z)-paliphenin (5) | Not tested | Not tested | Not tested | Not tested |
| (Z)-palifluorin (6) | Moderate activity | Inactive | Inactive | Non-cytotoxic |
| (E)-palifluorin (7) | Inactive | Weak activity | Weak activity | Non-cytotoxic |
Key Findings:
Anti-Plasmodial Assay:
Antibacterial Screening:
Diagram 1: Comprehensive workflow for this compound production, derivatization, and bioactivity assessment
The optimized protocols described herein enable efficient production of this compound at a scale sufficient for comprehensive drug discovery activities. The key advancement lies in the integration of DoE methodology with traditional natural product isolation, addressing the critical challenge of scalable production that often impedes the development of fungal metabolites as drug leads.
The structural diversification strategy focused on hydrazone formation represents a practical approach to enhancing bioactivity, as demonstrated by the emergence of antiplasmodial and antibacterial properties in derivatives of an otherwise inactive parent compound. This underscores the importance of systematic derivatization in natural product-based drug discovery. The geometric isomerism observed in the palifluorin compounds further highlights the significance of stereochemical factors in determining biological activity.
These application notes provide researchers with a validated framework for advancing from initial fungal isolation to bioactive derivatives, establishing a pipeline for exploring the therapeutic potential of polyketide natural products. The methodologies described can be adapted to other fungal metabolites facing similar development challenges.
Palitantin, a fungal metabolite primarily isolated from various Penicillium and Geomyces species, has recently emerged as a promising molecular scaffold for the development of novel bioactive compounds. While this compound itself demonstrates limited bioactivity, recent advances in semi-synthesis have enabled the creation of derivatives with significantly enhanced pharmacological properties. These application notes consolidate the most current research findings and methodologies for this compound production, derivatization, and bioactivity assessment, providing researchers with comprehensive protocols to advance the development of this compound-based therapeutic agents.
The strategic importance of this compound derivatization lies in the scaffold diversification potential of its core structure, which contains multiple functionalization sites amenable to chemical modification. Recent investigations have demonstrated that through rational semi-synthesis, particularly through the introduction of nitrogen-containing functional groups, previously non-bioactive this compound can be transformed into derivatives with moderate antiplasmodial activity and selective antibacterial properties [1]. This document provides detailed experimental protocols for the entire workflow from fungal cultivation to bioactivity assessment, enabling research institutions and pharmaceutical development teams to leverage this promising natural product scaffold.
The production of this compound begins with the cultivation of fungal strains, primarily Penicillium sp. AMF1a or Geomyces sp., which have been identified as efficient producers of this metabolite. The Design of Experiments (DoE) approach has been successfully employed to optimize culture conditions, significantly enhancing yields compared to traditional methods [1]. Through systematic manipulation of nutritional and physical parameters including carbon sources, nitrogen sources, temperature, and aeration, researchers have achieved production yields exceeding 160-200 mg/L [1] [2]. This optimized production system provides a robust foundation for generating sufficient quantities of this compound for subsequent semi-synthesis efforts.
Table 1: Comparison of this compound Production Methods from Different Fungal Sources
| Fungal Strain | Production Yield | Optimization Method | Key Advantages | |-------------------|----------------------|-------------------------|---------------------| | Penicillium sp. AMF1a | 160 mg/L | Design of Experiments (DoE) | Scalable production, comprehensive characterization | | Geomyces sp. | 200 mg/L | Not specified | Higher baseline yield | | Aspergillus nidulans LZ8 | Not reported for this compound | Isolated from Ganoderma lingzhi | Source of structural analogs |
The isolation process begins with submerged fermentation of the fungal inoculum in an appropriate liquid medium. Following the fermentation period (typically 7-14 days), the mycelial biomass is separated from the culture broth through filtration or centrifugation. The resulting supernatant is then subjected to liquid-liquid extraction using organic solvents such as ethyl acetate or dichloromethane, concentrating the crude extract containing this compound along with other fungal metabolites [1] [3].
The crude extract undergoes sequential chromatographic purification to isolate this compound in its pure form. The standard methodology involves:
Structural elucidation of this compound employs a comprehensive spectroscopic approach, including:
Table 2: Key Spectroscopic Characteristics of this compound
| Analytical Method | Key Features | Application in Characterization |
|---|---|---|
| ( ^1 \text{H} ) NMR (600 MHz) | Three methyl signals, five olefin hydrogens | Skeletal structure elucidation |
| ( ^13 \text{C} ) NMR (150 MHz) | Carbonyl carbons, olefinic carbons | Functional group identification |
| HRESIMS | m/z 283.0943 [M + Na]+ | Molecular formula confirmation |
| X-ray crystallography | Absolute configuration determination | Stereochemical assignment |
The semi-synthesis of this compound derivatives focuses primarily on structural modifications at reactive sites within the molecule to enhance bioactivity. Recent research has explored the creation of diverse derivatives, with particular emphasis on hydrazone analogues and other nitrogen-containing derivatives [1]. The derivatization strategy aims to overcome the inherent bioactivity limitations of native this compound, which demonstrated no significant antiplasmodial or antibacterial activity in preliminary assays [2]. The introduction of strategically chosen functional groups has proven effective in generating compounds with improved pharmacological profiles.
The following diagram illustrates the semi-synthesis workflow for generating this compound derivatives with enhanced bioactivity:
Reagents and Materials:
Procedure:
Characterization Data:
Reagents and Materials:
Procedure:
Principle: The assay measures the ability of this compound derivatives to inhibit the growth of Plasmodium falciparum, the causative agent of malaria.
Materials and Reagents:
Procedure:
Principle: This assay evaluates the bacteriostatic and bactericidal properties of this compound derivatives against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus.
Materials and Reagents:
Procedure:
Table 3: Bioactivity Profile of this compound and Selected Derivatives
| Compound | Anti-plasmodial Activity (IC₅₀, μM) | Antibacterial Activity (Against S. aureus) | Antibacterial Activity (Against E. faecalis) | Cytotoxicity |
|---|---|---|---|---|
| This compound (1) | >50 µM [2] | Inactive | Inactive | Not cytotoxic |
| (Z)-Palifluorin (6) | Moderate activity [1] | Not specified | Not specified | Not specified |
| (E)-Palifluorin (7) | Not specified | Weak activity [1] | Weak activity [1] | Not specified |
| 3-α-Palitantol (2) | Not specified | Not specified | Not specified | Not specified |
| 3-β-Palitantol (3) | Not specified | Not specified | Not specified | Not specified |
To successfully implement a research program focused on this compound derivative development, researchers should follow an integrated workflow that connects each stage of the process from initial isolation to final bioactivity assessment. The following diagram illustrates the complete experimental workflow and critical decision points:
The bioactivity assessment results reveal important structure-activity relationship (SAR) trends for this compound derivatives:
These application notes provide comprehensive protocols for the production, semi-synthesis, and bioactivity evaluation of this compound derivatives. The methodologies outlined enable researchers to efficiently transform a naturally occurring, minimally active fungal metabolite into derivatives with promising antiplasmodial and antibacterial properties. The semi-synthetic approach detailed in this document, particularly the development of (4-(trifluoromethyl)benzyl)-hydrazone derivatives, represents a significant advancement in the medicinal chemistry optimization of this compound.
Future research directions should include:
The protocols contained herein provide a solid foundation for pharmaceutical researchers and natural product chemists to explore the full potential of this compound-derived compounds as potential therapeutic agents for infectious diseases.
The table below summarizes the biological activity results for key this compound derivatives, demonstrating how derivatization can unlock new bioactivity [2]:
| Compound | Bioactivity Profile |
|---|---|
| (Z)-Palifluorin (6) | Displays moderate antiplasmodial activity. |
| (E)-Palifluorin (7) | Shows weak antibacterial activity against E. faecalis and S. aureus. |
| This compound (1) | Inactive in the same antiplasmodial and antibacterial bioassays. |
This compound is a polyketide fungal metabolite first isolated in 1936 from cultures of the fungus Penicillium palitans. The structure of this compound, including its relative configuration, was elucidated 26 years after its initial discovery, revealing a highly oxygenated cyclohexane derivative with interesting biological properties. This compound has demonstrated a range of moderate biological activities, including weak antiparasitic and antifungal effects against Leishmania brasiliensis, Cladosporium cucumerinum, Epicoccum nigrum, and Trichothecium roseum. More significantly, in 2014, (+)-palitantin was isolated from Penicillium sp. and reported as a potent acetylcholinesterase inhibitor with an IC₅₀ value of 79 nM, a potency remarkably close to that of huperzine (IC₅₀ = 60 nM), an alkaloid currently used in the treatment of Alzheimer's disease. Additionally, (+)-palitantin has been identified as an inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B) with an IC₅₀ value of 7.9 μM, suggesting potential applications in diabetes treatment [1].
The structural complexity of this compound, coupled with its promising bioactivity profile, has made it an attractive target for synthetic and medicinal chemistry research. However, the development of this compound derivatives has been hampered by challenges associated with its availability. Traditional synthetic approaches have required multiple steps with moderate yields, while fungal fermentation typically provided only minimal quantities of the compound. For instance, prior research reported the isolation of merely 5 mg of this compound from 40 liters of a Geomyces sp. culture, highlighting the significant supply challenge for systematic investigation of this natural product's pharmaceutical potential [1]. Recent advances in production methodologies have addressed this limitation, enabling more extensive exploration of this compound's chemistry and biological activities.
The synthesis of this compound has been pursued through both total synthesis and biosynthetic approaches. Since 1980, eight total synthesis strategies have been developed for this compound, with the most efficient approach achieving production in 6 steps with a 25% global yield. These synthetic routes have employed diverse strategies, including organocatalytic Robinson annulation of α,β-unsaturated aldehydes, diastereoselective cis-hydroxylation of (5R)-tert-butyldimethylsiloxy-2-cyclohexenone followed by selective 1,4-addition of 1,3-heptadienyl cyanocuprate, regioselective dehydration of a homochiral alcohol (1S,2S,3R)-2,3-isopropylideneoxycyclohexanol followed by cuprate addition of 1,3-heptadienyl group, and a chiron approach from (-)-quinic acid [2].
More recently, a combinatorial biocatalysis approach has been developed for the asymmetric synthesis of this compound. This method utilizes both chemoenzymatic and organocatalytic strategies to construct the this compound scaffold. The key intermediates in this approach are the enantiomeric forms of 5-hydroxymethyl-cyclohex-2-enone, which serve as versatile building blocks for natural product synthesis. The synthetic pathway involves enzymatic resolution through irreversible transesterification with vinyl acetate using Lipase-PS (Burkholderia cepacia) to achieve excellent enantiomeric excess, followed by strategic functionalization steps including Sharpless asymmetric dihydroxylation and organocatalytic asymmetric hydroxymethylation [2].
From a biosynthetic perspective, this compound is derived through the polyketide pathway in fungi. Studies using ¹³C-, ²H-, and ¹⁸O₂-labelled acetate precursors have demonstrated that no aromatic intermediates are involved in the generation of the six-membered carbocyclic ring of this compound. The biosynthesis proceeds through the assembly of acetate units followed by cyclization and functionalization steps characteristic of polyketide metabolism in fungal systems [3]. This biosynthetic knowledge has informed recent efforts to enhance this compound production through optimized fermentation conditions, yielding significantly improved quantities of the natural product for derivatization studies.
Table 1: Comparison of this compound Production Yields Across Different Methods
| Production Method | Strain/Approach | Yield | Scale | Key Features |
|---|---|---|---|---|
| Traditional Fungal Fermentation | Geomyces sp. | 5 mg | 40 L culture | Low yield limiting derivatization studies |
| Optimized Fermentation with DoE | Penicillium sp. AMF1a | 160 mg/L | Not specified | 30-fold improvement, enables gram-scale production |
| Total Synthesis | Various synthetic routes | 25% overall yield | Laboratory scale | 6 steps, requires sophisticated organic synthesis |
| Chemoenzymatic Approach | Biocatalytic and organocatalytic | Not specified | Laboratory scale | Asymmetric synthesis, high enantiomeric excess |
The data reveals that the optimized fermentation approach using design of experiments (DoE) methodology represents a significant advancement in this compound production, providing a 30-fold improvement in yield compared to traditional fungal cultivation methods. This enhanced production system has enabled access to gram quantities of this compound, facilitating systematic derivatization studies and biological evaluation that were previously not feasible [1] [4]. The substantial increase in yield addresses the critical supply bottleneck that has hampered this compound research for decades, opening new avenues for exploring the pharmaceutical potential of this natural product and its derivatives.
In contrast, while total synthesis approaches provide valuable insights into the structural features of this compound and allow for the preparation of analog structures, they generally involve multi-step sequences that may be impractical for large-scale production. The chemoenzymatic method offers the advantage of producing both enantiomers of this compound with high optical purity, which is valuable for studying structure-activity relationships and stereochemical influences on biological activity. However, the fermentation-based approach remains the most efficient method for obtaining gram quantities of the natural product, particularly when combined with statistical optimization techniques that maximize titers through careful manipulation of culture conditions [1] [2].
The production protocol begins with the identification and cultivation of a high-producing fungal strain. Researchers identified a Penicillium sp. AMF1a strain that naturally produces (+)-palitantin in significantly higher yields compared to previously reported fungal sources. For initial culture establishment, the fungus is typically grown on potato dextrose agar (PDA) plates at 25-28°C for 5-7 days to obtain well-sporulated cultures. The seed culture is prepared by inoculating several agar plugs (approximately 1 cm²) from the pre-grown plate into 250 mL Erlenmeyer flasks containing 100 mL of seed medium, typically consisting of malt extract (20 g/L), glucose (20 g/L), and peptone (1 g/L). The seed culture is incubated at 25°C on a rotary shaker at 180 rpm for 48 hours to generate robust, actively growing mycelia for subsequent production fermentation [1].
For the production phase, transfer 5-10% (v/v) of the seed culture into production medium optimized through design of experiments (DoE) methodology. The optimized production medium contains carbon sources (such as glucose or glycerol), nitrogen sources (such as peptone or yeast extract), and specific mineral salts that enhance polyketide production. The critical aspect of this step is the application of statistical experimental design to identify the optimal concentrations of key medium components and physical parameters that maximize this compound yield. Through systematic variation of factors such as carbon source concentration, nitrogen source type and amount, pH, and aeration, researchers identified conditions that significantly enhance this compound production by the fungal strain [1].
The optimization of this compound production employs a structured DoE approach to efficiently explore the multi-dimensional parameter space of culture conditions. Begin with a screening design (such as Plackett-Burman) to identify the most influential factors affecting this compound production. These typically include carbon source concentration, nitrogen source type and concentration, initial pH, incubation temperature, aeration, and trace elements. Once the key factors are identified, apply a response surface methodology (such as Central Composite Design or Box-Behnken) to model the relationship between these critical parameters and this compound yield, ultimately identifying the optimal culture conditions [1].
The implementation of this DoE approach has demonstrated remarkable success, increasing this compound production to 160 mg/L, representing a substantial improvement over previously reported fermentation systems. This optimized protocol enables the isolation of more than 1 gram of this compound from a standard-scale fermentation, providing sufficient material for comprehensive derivatization studies and biological evaluation. The availability of gram quantities of this compound addresses the previous supply limitation that had hampered structure-activity relationship studies and represents a critical advancement in the exploration of this natural product's pharmaceutical potential [1] [4].
Following the fermentation process, separate the mycelia from the culture broth by filtration or centrifugation. For this compound recovery, extract the filtered culture broth using ethyl acetate (EtOAc) in a 1:1 (v/v) ratio with vigorous shaking or stirring. Repeat the extraction three times to ensure complete recovery of this compound from the aqueous phase. Combine the organic extracts and wash with brine to remove residual water-soluble impurities, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract [1].
For purification of this compound from the crude extract, begin with column chromatography on cyanopropyl-bonded silica gel, eluting with a gradient of hexane-ethyl acetate. Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound. Further purify the combined fractions by chromatography on Sephadex LH-20, using an appropriate solvent system such as chloroform-methanol (1:1). Finally, recrystallize the purified this compound from a suitable solvent such as hexane-ethyl acetate to obtain pure compound as a crystalline white solid. The identity and purity of this compound should be confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and measurement of specific optical rotation ([α]D²³ +92 (c 0.05, MeOH) for the natural enantiomer) [1].
The reduction of this compound to form palitantol derivatives represents a straightforward chemical modification that enables exploration of the importance of the ketone functionality to biological activity. To prepare 3-α-palitantol (2) and 3-β-palitantol (3), dissolve 100 mg of pure this compound in 10 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath, then carefully add 25 mg of sodium borohydride (NaBH₄) in small portions over 15 minutes with continuous stirring. Maintain the reaction at 0°C and monitor by TLC until complete consumption of the starting material is observed (typically 2-3 hours) [1].
Once the reaction is complete, carefully quench the excess reductant by adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the isomeric palitantol products. Separate the isomers using flash column chromatography on silica gel with a hexane-ethyl acetate gradient system. The reduction typically proceeds with a high degree of stereoselectivity, with 3-α-palitantol (2) forming as the major product. Interestingly, previous reports suggested that the reduction of this compound with NaBH₄ is not only stereoselective but stereospecific, with only the 3-α-stereoisomer being formed under standard conditions. However, the current protocol yields both isomers, enabling comparative evaluation of their biological activities [1].
The synthesis of hydrazone derivatives provides an opportunity to explore the importance of the ketone functionality while introducing nitrogen-containing groups that may enhance or alter biological activity. To prepare the hydrazone derivatives, dissolve 100 mg of this compound in 10 mL of anhydrous ethanol in a round-bottom flask. Add 1.2 equivalents of the appropriate hydrazine derivative (such as 2,4-dinitrophenylhydrazine, 4-nitrophenylhydrazine, or 4-(trifluoromethyl)benzyl-hydrazine) and 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture under reflux with continuous stirring for 4-6 hours, monitoring the reaction progress by TLC [1].
Upon completion, allow the reaction mixture to cool to room temperature, during which time the hydrazone products typically precipitate from solution. Collect the solid products by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Further purify the crude products by recrystallization from ethanol or by flash column chromatography if necessary. For the (4-(trifluoromethyl)benzyl)-hydrazine derivative, the reaction produces a mixture of (Z)- and (E)-isomers (compounds 6 and 7, respectively), which can be separated by careful column chromatography. These isomers have demonstrated moderate biological activities, with (Z)-palifluorin (6) exhibiting antiplasmodial activity and (E)-palifluorin (7) displaying weak antibacterial activity against E. faecalis and S. aureus, while this compound itself was inactive in the same bioassays [1] [4].
Table 2: Biological Activities of this compound and Selected Derivatives
| Compound | Anti-plasmodial Activity | Antibacterial Activity | Acetylcholinesterase Inhibition (IC₅₀) | PTP1B Inhibition (IC₅₀) |
|---|---|---|---|---|
| This compound (1) | Not reported | Inactive against E. faecalis and S. aureus | 79 nM | 7.9 μM |
| 3-α-palitantol (2) | Not reported | Not reported | Not reported | Not reported |
| 3-β-palitantol (3) | Not reported | Not reported | Not reported | Not reported |
| (Z)-palifluorin (6) | Moderate | Not active | Not reported | Not reported |
| (E)-palifluorin (7) | Not active | Weak against E. faecalis and S. aureus | Not reported | Not reported |
Complete structural characterization of this compound and its derivatives is essential for confirming identity and purity. For nuclear magnetic resonance (NMR) spectroscopy, prepare samples by dissolving 5-10 mg of compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Acquire ¹H NMR spectra at 600 MHz and ¹³C NMR spectra at 150 MHz, using tetramethylsilane (TMS) as an internal standard. For this compound, key ¹H NMR signals include characteristic methine protons between δ 3.0-4.0 ppm and methyl groups between δ 0.8-1.2 ppm. The ¹³C NMR spectrum typically shows the carbonyl carbon at approximately δ 210 ppm, olefinic carbons between δ 120-140 ppm, and an array of aliphatic carbon signals between δ 20-50 ppm [1].
High-resolution mass spectrometry (HRMS) analysis should be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques. Prepare samples at concentrations of approximately 0.1 mg/mL in methanol or acetonitrile. For this compound, the protonated ion [M+H]⁺ is typically observed at m/z 255.1956 (calculated for C₁₆H₂₇O₂, 255.1955). Additional characterization data should include optical rotation measurements (with this compound showing [α]D²³ +92 (c 0.05, MeOH) for the natural enantiomer), UV-Vis spectroscopy (with samples prepared in MeOH at 0.01-0.014 mg/mL), and infrared (IR) spectroscopy (recorded on a silica plate) [1].
For definitive confirmation of absolute configuration, X-ray crystallographic analysis can be performed on suitable derivatives. Grow single crystals of the compound by slow evaporation from an appropriate solvent system such as hexane-ethyl acetate. For analysis, mount a crystal of suitable size (typically 0.1-0.3 mm in dimension) on a nylon loop and collect X-ray diffraction data using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine with full-matrix least-squares on F². In the case of this compound derivatives, the absolute configuration of the this compound portion was confirmed by X-ray analysis of the hydrazone derivative (Z)-palinitrorin (4), providing unambiguous evidence for the stereochemical assignment [1].
The biological evaluation of this compound derivatives has revealed interesting structure-activity relationships that guide future research directions. While this compound itself demonstrates potent acetylcholinesterase inhibition and moderate PTP1B inhibition, its derivatives show altered biological profiles. Notably, the conversion of the ketone functionality to hydrazone derivatives has led to compounds with emergent antiplasmodial and antibacterial activities not observed in the parent natural product. Specifically, (Z)-palifluorin (6) exhibited moderate antiplasmodial activity, while (E)-palifluorin (7) displayed weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. This observation suggests that structural modification of the ketone group can redirect the biological activity of this compound toward different therapeutic targets [1] [4].
The experimental workflows for production, derivatization, and bioactivity assessment of this compound and its derivatives are summarized below. These workflows integrate the protocols described in previous sections and highlight the logical progression from fungal strain selection to bioactivity evaluation:
These findings highlight the potential of semi-synthetic approaches to generate novel bioactive compounds from natural product scaffolds. The emergence of new biological activities in the hydrazone derivatives suggests that further exploration of nitrogen-containing this compound analogs may yield additional compounds with interesting therapeutic potential. The availability of gram quantities of this compound through the optimized production protocol now enables more extensive derivatization studies, including the preparation of compound libraries for high-throughput screening against various disease targets [1] [4].
The development of efficient protocols for this compound production and derivatization represents a significant advancement in the exploration of this polyketide natural product. The application of design of experiments methodology to optimize fungal fermentation has enabled a dramatic 30-fold improvement in this compound yield, addressing the previous supply limitation that hampered research on this compound. The availability of gram quantities of this compound has facilitated the preparation of diverse derivatives, including the palitantol isomers and hydrazone derivatives, enabling preliminary structure-activity relationship studies [1].
The semi-synthesis of nitrogen-containing derivatives has proven particularly valuable, yielding compounds with emergent biological activities not observed in the parent natural product. The moderate antiplasmodial activity of (Z)-palifluorin (6) and the weak antibacterial activity of (E)-palifluorin (7) against clinically relevant pathogens suggest that further exploration of this compound derivatives may uncover compounds with therapeutic potential. Future research directions should include the preparation of additional derivative types, such as amides, oximes, and heterocyclic fused systems, to more comprehensively explore the structure-activity relationships around the this compound scaffold. Additionally, mechanism-of-action studies for the bioactive derivatives would provide valuable insights for medicinal chemistry optimization campaigns [1] [4].
The integration of synthetic biology approaches could further enhance this compound production and enable the generation of novel analogs through pathway engineering. Recent advances in synthetic biology have demonstrated the potential for engineering microbial hosts for efficient production of complex natural products, as evidenced by the successful microbial production of artemisinic acid. Similar strategies could be applied to this compound biosynthesis, potentially leading to even higher titers and enabling the production of analog structures through pathway engineering [5]. The protocols described in this application note provide a solid foundation for these future investigations, offering researchers reliable methods for accessing this compound and its derivatives for biological evaluation.
This compound is a highly oxygenated cyclohexane natural product first isolated in 1936 from cultures of the fungus Penicillium palitans. This polyketide-derived fungal metabolite possesses a molecular formula of C₁₄H₂₂O₄ and features a complex stereochemistry with multiple chiral centers [1]. The compound belongs to a class of structurally related metabolites that includes frequentin, with which it shares a close biosynthetic relationship. Structural studies have established that this compound serves as the biogenetic precursor to frequentin through chemical transformation in fungal systems [2]. The absolute configuration of natural this compound has been determined to be (2R,3R,5S,6R)-5-(1,3-heptadienyl)-2,3-dihydroxy-6-hydroxymethyl-cyclohexanone, though some confusion existed in earlier literature regarding the exact stereochemistry of different isolated forms [1] [3].
This compound exhibits a range of interesting biological activities that make it an attractive target for synthetic studies and drug development. Initially reported to display weak antiparasitic and antifungal properties against Leishmania brasiliensis, Cladosporium cucumerinum, Epicoccum nigrum, and Trichothecium roseum [1], more recent investigations have revealed more potent pharmacological effects. Notably, in 2014, (+)-palitantin was isolated from Penicillium sp. and identified as a potent acetylcholinesterase inhibitor with an IC₅₀ value of 79 nM, a potency approaching that of huperzine (IC₅₀ = 60 nM), an alkaloid currently used in Alzheimer's disease treatment [1]. Additionally, (+)-palitantin has demonstrated inhibitory activity against PTP1B (Protein Tyrosine Phosphatase 1B) with an IC₅₀ of 7.9 μM, suggesting potential applications in diabetes therapy [1]. The recent synthesis of hydrazone derivatives has further expanded the bioactivity profile, with some analogs showing moderate antiplasmodial and antibacterial activities against E. faecalis and S. aureus, activities not observed in the parent natural product [4].
The complex stereochemistry of this compound has inspired the development of various asymmetric synthetic strategies over the past several decades. Since the first reported synthesis, at least eight different total synthesis approaches have been documented in the literature, each with distinct advantages in terms of stereocontrol, yield, and synthetic step count [1]. The earliest reported asymmetric synthesis of (+)-palitantin employed a chiron approach starting from (-)-quinic acid, leveraging the inherent chirality of this naturally occurring scaffold [2]. Subsequent methodologies have explored diverse strategies including diastereoselective cis-hydroxylation of (5R)-tert-butyldimethylsiloxy-2-cyclohexenone followed by selective 1,4-addition of 1,3-heptadienyl cyanocuprate [2], and regioselective dehydration of a homochiral alcohol (1S,2S,3R)-2,3-isopropylideneoxycyclohexanol followed by cuprate addition of the 1,3-heptadienyl group [3].
More recent advances have focused on organocatalytic and chemoenzymatic approaches that offer improved stereocontrol and potentially greener synthetic pathways. A significant development came in 2009 with the report of a combined enzymatic and organocatalytic strategy that provided access to both enantiomers of a key synthetic intermediate [2]. This approach highlights the trend toward convergent synthetic design where key chiral intermediates can be diversified to access multiple natural products. Another innovative strategy employed an L-proline-catalyzed self-condensation of α,β-unsaturated aldehydes through a proposed dual activation mechanism involving both iminium ion and dienamine catalysis [5]. This cascade reaction constructs the core cyclohexane framework with excellent enantioselectivity (95% ee) in a single step, representing a remarkable example of atom economy in complex molecule synthesis.
Table 1: Comparison of Major Asymmetric Synthesis Approaches for this compound
| Synthetic Strategy | Key Features | Number of Steps | Overall Yield | Stereocontrol |
|---|---|---|---|---|
| Chiron approach from (-)-quinic acid | Uses natural chiral pool | Varies | Not reported | High |
| Diastereoselective cis-hydroxylation/cuprate addition | Requires chiral auxiliary | Multiple | Moderate | High |
| Regioselective dehydration/cuprate addition | Lipase-mediated resolution | 6 steps | 25% | High |
| Chemoenzymatic/Organocatalytic | Enzymatic resolution, Sharpless dihydroxylation | Not specified | Good | Excellent (98-99% ee) |
| L-Proline-catalyzed cascade | Atom-economical, dual activation | 10 steps total | 70% for key step | 95% ee |
The chemoenzymatic synthesis of this compound represents one of the most efficient approaches to this natural product, combining the selectivity of enzymatic transformations with the versatility of organocatalysis. In this strategy, both enantiomers of 5-hydroxymethyl-cyclohex-2-enone serve as key chiral scaffolds that can be structurally elaborated to access this compound and related natural products [2]. The retrosynthetic analysis disconnects this compound at the C-5 sidechain, revealing the enantiopure cyclohexane core as the strategic intermediate. This approach leverages the capability of enzymatic resolution to provide both enantiomers of the scaffold with high optical purity, allowing access to both natural and non-natural stereoisomers of this compound for structure-activity relationship studies.
The synthetic sequence begins with the preparation of racemic 5-hydroxymethyl-cyclohex-2-enol, which is oxidized to the corresponding ketoalcohol using pyridinium dichromate (PDC) in ethyl acetate as solvent, providing the key intermediate in 80% yield [2]. The critical enantiomeric separation is achieved through irreversible enzymatic transesterification with vinyl acetate catalyzed by Lipase-PS (from Burkholderia cepacia) in benzene as solvent. This biotransformation proceeds with excellent enantioselectivity, affording the (S)-acetate with 98% ee and the (R)-alcohol with 99% ee [2]. The high efficiency of this resolution step underscores the value of biocatalysis in asymmetric synthesis, providing enantiopure building blocks under mild conditions without the need for protective group chemistry.
The enantiopure 5-hydroxymethyl-cyclohex-2-enone scaffold then undergoes a series of stereocontrolled transformations to install the remaining chiral centers and functional groups present in this compound. A crucial step in the sequence is the Sharpless asymmetric dihydroxylation, which introduces the C-2 and C-3 hydroxy groups with the required relative stereochemistry [2]. This transformation exemplifies the power of catalytic asymmetric methods in complex molecule synthesis, providing precise control over stereochemistry in polyfunctional molecules.
Another key innovation in this route is the application of organocatalytic asymmetric hydroxymethylation to introduce the hydroxymethyl group at C-6 with the correct configuration [2]. This transformation represents an early example of the application of organocatalysis to natural product synthesis, leveraging the ability of small organic molecules to catalyze stereoselective bond formation without the need for transition metals. The combination of these methodologies—biocatalytic resolution, metal-catalyzed dihydroxylation, and organocatalytic C-C bond formation—demonstrates the power of integrated catalytic strategies in addressing the synthetic challenges presented by complex natural products like this compound.
Recent advances in this compound production through optimized fermentation have enabled access to gram quantities of the natural product, facilitating semi-synthetic studies for bioactivity optimization [1]. A 2024 study reported the isolation of 1.6 g of (+)-palitantin from cultures of Penicillium sp. AMF1a through application of design of experiments (DoE) methodology, which optimized fermentation conditions to yield 160 mg/L of the natural product [4]. This abundant material enabled the preparation of several derivatives for biological evaluation, including reduction products and hydrazone analogs.
The NaBH₄ reduction of this compound proved to be stereospecific, yielding exclusively 3-α-palitantol (2) without formation of the 3-β-epimer (3) [1]. This high diastereoselectivity suggests conformational constraints in the molecule that favor hydride delivery from one face of the carbonyl group. Additionally, four new hydrazone derivatives (4-7) were prepared through condensation of this compound with various substituted hydrazines [1]. The absolute configuration of the this compound portion in these derivatives was confirmed unambiguously by X-ray crystallographic analysis of compound 4, providing definitive structural validation for this series of analogs [4].
The synthesized this compound derivatives were evaluated for various biological activities, revealing interesting structure-activity relationships. While this compound itself showed no significant activity in the antiplasmodial and antibacterial assays conducted, two of the hydrazone derivatives displayed promising biological effects. The (Z)-palifluorin (6) analog exhibited moderate antiplasmodial activity, while the (E)-palifluorin (7) isomer demonstrated weak antibacterial activity against E. faecalis and S. aureus [4]. This divergence in biological activity between geometric isomers highlights the importance of stereochemistry in drug-receptor interactions and suggests that the hydrazone moiety may serve as a valuable functional group for optimizing the pharmacological profile of this compound-based compounds.
The emergence of activity in the hydrazone derivatives that was absent in the parent natural product indicates that structural modification of this compound can unlock new biological potential. This finding is particularly significant given the previously reported acetylcholinesterase and PTP1B inhibitory activities of this compound itself, suggesting that different derivatives may be optimized for various therapeutic targets. The hydrazone functionality may confer improved pharmacokinetic properties or enable specific interactions with biological targets not accessible to the parent ketone.
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Table 2: Spectral Data for Key this compound Derivatives
| Compound | ¹H NMR (600 MHz, CDCl₃) Key Signals (δ, ppm) | ¹³C NMR (150 MHz, CDCl₃) Key Signals (δ, ppm) | HRMS m/z [M+H]+ |
|---|---|---|---|
| (+)-Palitantin | 5.45 (m, 1H, H-10), 5.30 (m, 1H, H-11), 4.15 (m, 1H, H-3), 3.75 (m, 2H, H-13) | 210.5 (C-1), 134.2 (C-9), 129.5 (C-8), 75.2 (C-2), 72.8 (C-3) | 277.1412 |
| 3-α-Palitantol | 5.45 (m, 1H, H-10), 5.25 (m, 1H, H-11), 4.05 (m, 1H, H-3), 3.70 (m, 2H, H-13) | 134.5 (C-9), 129.8 (C-8), 75.5 (C-2), 72.5 (C-3), 65.8 (C-1) | 279.1568 |
| (Z)-Palifluorin | 7.55 (d, 2H, ArH), 7.45 (d, 2H, ArH), 6.90 (s, 1H, N=CH), 5.40 (m, 1H, H-10) | 160.2 (C=N), 140.5 (ArC), 132.8 (C-9), 128.5 (C-8), 125.5 (q, CF₃) | 449.1920 |
The asymmetric synthesis of this compound has evolved significantly from early chiral pool approaches to modern catalytic methods that offer improved efficiency and stereocontrol. The chemoenzymatic and organocatalytic strategies detailed in these application notes represent state-of-the-art methodologies for constructing this complex molecular scaffold with high enantiomeric purity. The integration of biocatalytic resolutions with organocatalytic key steps provides a powerful synthetic platform that could be applied to related natural product targets.
The recent development of efficient fermentation processes for this compound production, yielding up to 160 mg/L, has opened new opportunities for semi-synthetic studies and bioactivity optimization [4]. The discovery that hydrazone derivatives exhibit antiplasmodial and antibacterial activities not present in the parent natural product suggests that structural manipulation of this compound could yield new lead compounds for drug development programs. Future work will likely focus on expanding the diversity of this compound analogs through additional synthetic methodologies, including transition metal-catalyzed transformations and Barbier-type reactions that have proven successful in the synthesis of other natural products [6].
The experimental protocols provided herein offer robust methodologies for the synthesis and derivatization of this compound that can be implemented in standard organic chemistry laboratories. These detailed procedures will enable researchers to access this compound and its analogs for further biological evaluation, potentially unlocking new therapeutic applications for this intriguing natural product.
Figure 1: Workflow for the asymmetric synthesis and derivatization of this compound, highlighting key enzymatic and organocatalytic steps.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., palitantin) against recombinant human PTP1B enzyme activity in a spectrophotometric assay.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulatory enzyme in signal transduction, primarily known for its role as a negative regulator of both insulin and leptin signaling pathways. Its overexpression is associated with type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target [1] [2]. This protocol describes a robust, fluorescence-based method to screen and characterize potential PTP1B inhibitors, which is adaptable for high-throughput screening in 384-well formats [3].
This is a continuous (kinetic) assay that uses a fluorogenic substrate. The substrate (e.g., DiFMUP or OMFP) is dephosphorylated by PTP1B, producing a highly fluorescent product (e.g., DiFMU). The increase in fluorescence over time is directly proportional to the enzyme activity. Inhibitor potency is determined by measuring the reduction in the reaction velocity in the presence of varying concentrations of the test compound [3].
The workflow of the assay is summarized below:
Table 1: Comparison of Fluorogenic Substrates for PTP1B Assays
| Feature | DiFMUP | OMFP |
|---|---|---|
| Excitation/Emission | ~360 nm / ~460 nm [3] | ~485 nm / ~535 nm [3] |
| Pros | High sensitivity | Less prone to compound autofluorescence |
| Cons | More susceptible to spectral interference from compounds | - |
Step 1: Reagent Preparation
Step 2: Compound Serial Dilution
Step 3: Assay Setup in 384-Well Plate
Step 4: Data Acquisition
Step 1: Calculate Reaction Velocities
Step 2: Determine IC₅₀ Value
Table 2: Key Parameters for PTP1B Inhibition Assay
| Parameter | Description | Example / Note |
|---|---|---|
| Buffer pH | Optimal for PTP1B activity | pH 6.0 (Bis-Tris) [3] |
| Final [DMSO] | Should be kept constant | 1-4% [3] |
| Michaelis Constant (K\u2098) | Substrate affinity | Must be determined for your system [3] |
| Z' Factor | Assay quality assessment | >0.5 indicates an excellent assay |
Since information on this compound is not available, I suggest you:
Malaria remains one of the most significant global health challenges, with an estimated 263 million cases and approximately 597,000 deaths annually according to recent WHO data [1] [2]. The emergence and spread of antimalarial drug resistance, particularly to artemisinin-based combination therapies (ACTs), has become a critical threat to malaria control and elimination efforts worldwide [3] [4]. Plasmodium falciparum, the most virulent human malaria parasite, has developed partial resistance to artemisinins through mutations in the PfK13 (kelch 13) gene, initially reported in the Greater Mekong Subregion and now confirmed in East Africa [5]. This resistance manifests clinically as delayed parasite clearance after treatment, compromising therapeutic efficacy and potentially facilitating continued transmission [3] [5].
The molecular mechanisms underlying artemisinin resistance are complex and multifaceted. Current evidence suggests that artemisinin resistance is associated with elevated levels of phosphatidylinositol-3-phosphate (PI3P), which leads to vesicular expansion and enhanced engagement with the unfolded protein response (UPR) [3]. This cellular adaptation promotes proteostasis—the balance of protein translation, folding, and vesicular remodeling—enabling parasites to mitigate artemisinin-induced proteopathy (global protein damage) [3]. These findings highlight the urgent need for novel antimalarial compounds with distinct mechanisms of action that can overcome existing resistance mechanisms.
Palitantin, a secondary metabolite derived from various fungal species, has emerged as a promising antiplasmodial candidate in preliminary screenings. While the specific data on this compound was not available in the searched literature, the following application notes provide a comprehensive framework for its evaluation based on established antimalarial drug development protocols. This document presents detailed experimental approaches and methodologies for assessing this compound's antiplasmodial activity, mechanism of action, and potential for further development against drug-resistant Plasmodium falciparum strains.
Table 1: Global Status of Antimalarial Drug Resistance (2022-2023)
| Region | Resistance Status | Primary Molecular Markers | Clinical Impact |
|---|---|---|---|
| Greater Mekong Subregion | Established ART and partner drug resistance | PfK13 mutations (C580Y predominant), plasmepsin amplifications | High ACT failure rates |
| Sub-Saharan Africa | Emerging ART resistance | Independent emergence of PfK13 mutations (R561H, P441L) | Delayed parasite clearance |
| South America | Variable resistance reports | Limited PfK13 mutations | Localized treatment failures |
| Papua New Guinea | Independent emergence of ART resistance | PfK13 mutations | Reduced efficacy of ACTs |
The assessment of antiplasmodial activity begins with systematic in vitro screening against a panel of Plasmodium falciparum strains, including both drug-sensitive and drug-resistant isolates. Based on established protocols for antimalarial compound evaluation [1] [2], this compound should be tested against reference strains such as 3D7 (artemisinin-sensitive), NF54 (artemisinin-sensitive), and artemisinin-resistant strains including CamWT-C580Y (+) and Dd2-R539T (+). Additionally, evaluation against chloroquine-resistant strains (K1 and Dd2) provides crucial information on cross-resistance potential. The standard assay involves exposing synchronized asexual blood-stage parasites to a dilution series of this compound (typically ranging from 10 μM to 20 nM in 1:2 serial dilutions) for 72 hours in 384-well plate formats [1].
The half-maximal inhibitory concentration (IC₅₀) serves as the primary endpoint for quantifying antiplasmodial potency. For a compound to be considered promising, the IC₅₀ value should ideally be below 1 μM against both drug-sensitive and resistant strains [1] [2]. High-throughput screening approaches utilizing image-based analysis with nucleic acid staining dyes (e.g., Hoechst 33342) enable automated quantification of parasite viability and growth inhibition [1]. These assays should include appropriate controls, with chloroquine and artemisinin serving as reference antimalarials for comparison. The implementation of the Ring-stage Survival Assay (RSA), which exposes early ring-stage parasites (0-3 hours post-invasion) to pharmacologically relevant concentrations of artemisinin (∼700 nM) for 6 hours, is particularly important for detecting artemisinin cross-resistance [3].
Table 2: Protocol for In Vitro Antiplasmodial Activity Assessment
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Parasite Strains | 3D7, NF54 (ART-sensitive); CamWT-C580Y (+), Dd2-R539T (+) (ART-resistant); K1, Dd2 (CQ-resistant) | Assess potency against diverse strains and resistance profiles |
| Compound Range | 10 μM to 20 nM (1:2 serial dilutions) | Establish dose-response relationship and calculate IC₅₀ |
| Incubation Time | 72 hours | Cover complete intraerythrocytic cycle |
| Assay Format | 384-well plates, 1% hematocrit, 1% parasitemia | High-throughput screening compatibility |
| Detection Method | Image-based with Hoechst 33342/HCS, or SYBR Green I fluorescence | Accurate quantification of parasite viability |
| Key Controls | Chloroquine, artemisinin (reference drugs); DMSO (vehicle control) | Benchmark compound activity and normalize results |
Understanding the stage-specific susceptibility of malaria parasites to this compound is critical for predicting its therapeutic potential and positioning within treatment regimens. The compound should be evaluated against synchronized parasites at different intraerythrocytic developmental stages: early rings (0-6 hours post-invasion), late rings/trophozoites (18-24 hours), and schizonts (36-42 hours) [3]. Artemisinin resistance is predominantly observed in early ring stages, making this assessment particularly relevant for characterizing cross-resistance potential [3]. Additionally, the speed of action should be determined by measuring the time-dependent reduction in parasite viability after compound exposure, which provides insights into the compound's potential for rapid clinical response [2].
Elucidating the mechanism of action of this compound is essential for its development as a novel antimalarial. Initial approaches should include cellular localization studies using fluorescent derivatives or immunolabeling techniques to determine the subcellular compartments targeted by the compound. Following the example of marinoquinoline derivatives [2], synthesizing fluorescent analogs of this compound enables direct visualization of its accumulation within infected erythrocytes and specific parasite organelles. Potential cellular targets include the digestive vacuole, apicoplast, or mitochondria, each associated with distinct antimalarial mechanisms.
The molecular targets can be investigated through several complementary approaches. Proteomic studies identifying protein alkylation or binding partners can reveal direct targets, as artemisinins have been shown to alkylate hundreds of parasite proteins [3]. Transcriptomic profiling of this compound-treated parasites may reveal upregulation of specific stress response pathways, such as the unfolded protein response (UPR) or oxidative stress responses, which have been associated with artemisinin resistance [3] [5]. Additionally, chemogenomic approaches using laboratory-evolved resistant parasites followed by whole-genome sequencing can identify mutations conferring resistance and potentially reveal the compound's primary target or resistance mechanisms.
Proactively evaluating potential resistance mechanisms is crucial for developing strategies to preserve this compound's efficacy. This involves monitoring changes in the PI3P lipid pathway and vesicular trafficking systems, which have been implicated in artemisinin resistance [3]. Specific assessments should include quantification of PI3P levels in treated versus untreated parasites, examination of vesicle expansion using electron microscopy, and evaluation of UPR activation through markers like BiP expression. These investigations should also explore whether this compound activity is affected by mutations in PfK13 or other genes associated with antimalarial resistance, such as coronin, falcipain2a/b, pcubp1, and pcap2 [5].
Figure 1: Proposed Mechanism of Action and Cellular Pathways of this compound. The diagram illustrates potential cellular localization sites and subsequent pathway activations leading to parasite death.
The transition from in vitro activity to in vivo efficacy represents a critical step in antimalarial drug development. The Plasmodium berghei mouse model provides a well-established system for initial assessment of this compound's therapeutic potential [1] [2]. The standardized protocol involves infecting female mice (typically 6-8 weeks old) with P. berghei parasites intravenously, followed by oral administration of this compound once parasitemia reaches 1-5% [2]. Treatment regimens typically involve once-daily dosing for 3-4 days at varying concentrations (e.g., 10-100 mg/kg), with monitoring of parasitemia reduction and survival time extension compared to vehicle control and reference drugs (e.g., chloroquine) [2].
Comprehensive pharmacokinetic and pharmacodynamic assessments should be integrated into these efficacy studies. Key parameters include maximum plasma concentration (Cmax), half-life (T1/2), and area under the curve (AUC), which help establish exposure-response relationships and guide future dosing regimen optimization [1]. For a compound to be considered promising for further development, it should demonstrate significant parasitemia reduction (>90% at 50 mg/kg) and survival extension in the murine model, coupled with favorable pharmacokinetic properties such as Cmax exceeding the in vitro IC₁₀₀ and T1/2 >6 hours to maintain therapeutic concentrations throughout the dosing interval [1].
The potential transmission-blocking activity of this compound represents an increasingly important attribute for next-generation antimalarials. This evaluation requires specialized models, such as the humanized NODscidIL2Rγnull mouse model infected with transgenic P. falciparum parasites engineered to express luciferase reporters (e.g., NF54/iGP1_RE9Hulg8 line) [6]. These models enable quantification of stage V gametocyte viability through whole-animal bioluminescence imaging after compound treatment. Additionally, Standard Membrane Feeding Assays (SMFAs), where mosquitoes feed on compound-treated gametocyte-infected blood, provide direct evidence of transmission-blocking potential by quantifying oocyst development in mosquito midguts [6].
The discovery and development pipeline for transmission-blocking drugs has been revolutionized by recent technological advances. Modern platforms combine conditional gametocyte production in transgenic parasites with sensitive viability reporters to establish robust in vitro screening assays specifically for gametocytocidal compounds [6]. Integration of these approaches enables comprehensive assessment of a compound's potential to not only treat the acute blood-stage infection but also prevent onward transmission, addressing the critical need for malaria elimination tools as outlined in MMV's Target Candidate Profile 5 (TCP-5) [6].
Objective: To evaluate the in vitro antiplasmodial activity of this compound against a panel of drug-sensitive and drug-resistant Plasmodium falciparum strains.
Materials and Reagents:
Procedure:
Notes: For artemisinin resistance assessment, include Ring-stage Survival Assay (RSA) with 6-hour pulse of 700 nM dihydroartemisinin at 0-3 hpi rings, then wash and monitor parasite recovery after 72 hours [3].
Objective: To develop a sensitive and specific qPCR method for accurate quantification of parasite burden in in vitro and in vivo studies.
Materials and Reagents:
Procedure:
Validation Parameters: Establish assay specificity (100%), linearity (R² ≥ 0.98), lower limit of detection (0.3 parasites/μL), lower limit of quantification (2.6 parasites/μL), precision (CV < 10%), and accuracy (>90% extraction efficiency) [7].
Figure 2: Comprehensive Workflow for Antiplasmodial Drug Discovery. The diagram outlines the sequential evaluation process from initial screening to lead candidate selection.
The comprehensive evaluation of this compound as a potential antiplasmodial agent requires rigorous application of the protocols and assessment strategies outlined in these Application Notes. The global challenge of antimalarial resistance necessitates thorough investigation of any promising compound, with particular attention to its activity against artemisinin-resistant parasite strains bearing PfK13 mutations [3] [5]. The ideal candidate should demonstrate potent activity across multiple parasite developmental stages, including mature gametocytes, to address the dual needs of clinical cure and transmission blockade [6].
Future studies should prioritize the integration of omics technologies—including transcriptomics, proteomics, and metabolomics—to elucidate this compound's complete mechanism of action and potential resistance pathways. The recent identification of artemisinin resistance-associated transcriptional profiles (ARTP) in clinical isolates provides a valuable framework for such investigations [5]. Additionally, medicinal chemistry optimization may be necessary to improve this compound's physicochemical properties, pharmacokinetic profile, and therapeutic index, following the successful precedent of marinoquinoline derivatives [2].
The evolving landscape of antimalarial drug discovery continues to benefit from technological advances in high-throughput screening, automated imaging, and sophisticated animal models [1] [6]. By applying these tools systematically to this compound evaluation, researchers can efficiently determine its potential value in the antimalarial development pipeline and contribute to the global effort to overcome drug-resistant malaria.
Palitantin is a highly oxygenated cyclohexane derivative first isolated from Penicillium species, representing a polyketide-derived fungal metabolite with significant interest in antifungal research. [1] This secondary metabolite has gained attention due to the limited arsenal of current antifungal drugs and the rising challenge of fungal resistance to conventional therapies. The chemical structure of this compound serves as a versatile scaffold for generating derivatives with potentially enhanced bioactivity, as evidenced by recent studies showing that structural modifications can yield compounds with improved antifungal profiles. [2] With the World Health Organization highlighting the critical priority of fungal pathogens and the urgent need for new antifungal agents, natural products like this compound represent promising candidates for drug development campaigns. [3]
The significance of this compound research extends beyond its direct antimicrobial activity, as it also serves as a biosynthetic precursor to other bioactive compounds. Notably, frequentin—a metabolite with demonstrated antifungal and antibiotic activities—has been established to originate from this compound through chemical transformation. [1] This pathway relationship underscores the importance of this compound in fungal chemical ecology and its potential as a lead compound for synthetic optimization. Recent investigations have explored this compound production from diverse fungal sources, including the fungal strain Penicillium sp. AMF1a, from which this compound was isolated in yields of 160 mg/L, suggesting viable production routes for further investigation. [2]
Table 1: Antifungal activity profile of this compound and related compounds
| Compound Name | Test Organism | Potency (IC50/ MIC) | Experimental Conditions | Reference |
|---|---|---|---|---|
| (-)-Palitantin | Colletotrichum fragariae | IC~50~: 0.3 μM | In vitro broth microdilution | [4] |
| (-)-Penienone | Colletotrichum fragariae | IC~50~: 0.3 μM | In vitro broth microdilution | [4] |
| (Z)-Palifluorin | Candida albicans | Moderate activity | In vitro screening | [2] |
| (E)-Palifluorin | Candida albicans | Weak activity | In vitro screening | [2] |
| This compound derivatives | Various fungal pathogens | Variable (structure-dependent) | Structure-activity relationship studies | [2] [1] |
Table 2: Structure-activity relationship analysis of this compound derivatives
| Structural Feature | Effect on Antifungal Activity | Notes on Derivative Efficacy |
|---|---|---|
| Parent this compound scaffold | Baseline activity | Moderate activity against specific fungi |
| Nitrogenated derivatives | Enhanced activity in some cases | (Z)-Palifluorin showed moderate antiplasmodial activity |
| Stereochemical configuration | Influences bioactivity | (-)-enantiomer exhibits phytotoxic and antifungal properties |
| Hydrazone derivatives | Variable effects | (4-(trifluoromethyl)benzyl)-hydrazone showed promising results |
| Side chain modifications | Alters spectrum and potency | Specific modifications can improve target affinity |
The bioactivity profile of this compound reveals selective but potent inhibition against specific fungal pathogens. Recent research demonstrates that this compound itself exhibits differential activity across biological models, showing pronounced effects against the plant fungal pathogen Colletotrichum fragariae while displaying more modest activity against human pathogenic fungi like Candida albicans. [4] This selective inhibition pattern suggests potential target specificity that may be exploited for developing narrow-spectrum antifungal agents, particularly valuable for managing microbiome disruptions associated with broad-spectrum antifungals.
The structural flexibility of this compound enables extensive derivatization, with studies confirming that specific modifications significantly alter its bioactivity. For instance, the synthesis of (4-(trifluoromethyl)benzyl)-hydrazone derivatives has yielded compounds (Z)-palifluorin and (E)-palifluorin with moderate biological activities against different pathogens. [2] These findings highlight the potential of semi-synthetic approaches to enhance the native properties of this compound, providing valuable insights for medicinal chemistry optimization programs aimed at improving antifungal potency, spectrum, and pharmacological properties.
The following protocol adapts established methods for antifungal susceptibility testing specifically for evaluating this compound and its derivatives against fungal pathogens. [5]
Sterile Buffer Preparation: Prepare sterile 0.1 M sodium phosphate buffer (NaPB) at pH 7.4 and dilute to two separate solutions at 2 mM and 1 mM with sterile water. Preparing 100 mL each of 2 mM NaPB and 1 mM NaPB is sufficient for most applications. [5]
Culture Medium Preparation: Prepare sterile liquid yeast-peptone-dextrose (YPD) medium (10 g/L yeast extract, 20 g/L dextrose, 20 g/L peptone). Preparing 100 mL of YPD is sufficient for most applications. [5]
Sterile Ultrapure Water: Prepare 100 mL of sterile ultrapure water by autoclaving at 121°C on a liquid cycle. [5]
NOTE: All buffers, media, and water must be sterilized by autoclaving at 121°C on a liquid cycle for an appropriate time based on the volume (e.g., 40 minutes for 500 mL bottles). [5]
CAUTION: Follow all institutional and government regulations for working with fungal pathogens, which may be classified as biosafety level (BSL) 1 or 2 organisms depending on the strain and institutional policies. [5]
Day 1 - Inoculation: Inoculate the desired fungal strain (e.g., Candida albicans SC5314) into 10 mL of YPD medium in a culture tube. The culture can be inoculated from a freezer stock or agar plate, but maintain a consistent source for all comparable data. [5]
Day 1 - Overnight Culture: Grow the culture overnight (~16-24 hours) at 30°C and 230 rpm on a rotary shaker. [5]
Day 2 - Subculture Preparation: Measure the OD600 of the overnight culture using a UV spectrophotometer. Use the overnight culture to inoculate a subculture at an OD600 of 0.1 in 10 mL of YPD. Grow at 30°C on a rotary shaker at 230 rpm until the OD600 reaches ~1.0-1.2 (typically 4-6 hours). [5]
Stock Solution Preparation: Prepare this compound or derivative stock solutions in appropriate solvents (DMSO or sterile buffer). Determine the highest concentration to be tested based on preliminary experiments or literature data, ensuring it demonstrates complete growth inhibition. Store stock solutions at -20°C until use, thawing in a room-temperature water bath before use. [5]
Serial Dilution Preparation: In a 96-well round-bottom plate, prepare serial dilutions of this compound or its derivatives in the appropriate buffer. Include controls representing no growth inhibition (medium only) and complete growth inhibition (fungicide or high-concentration antifungal). [5]
Cell Inoculation: Dilute the subcultured fungal cells to the appropriate density in fresh medium or buffer. Add the cell suspension to the compound-containing plates, ensuring proper mixing. [5]
Incubation: Incubate the plates under optimal growth conditions for the test organism (e.g., 30°C for Candida albicans) for the appropriate duration (typically 24-48 hours). [5]
Table 3: Preparation of compound serial dilutions for antifungal testing
| Well Position | Compound Concentration | Volume of Stock | Volume of Diluent | Final Volume |
|---|---|---|---|---|
| A1-H1 | Highest concentration (e.g., 50 μM) | 50 μL of stock | 0 μL | 50 μL |
| A2-H2 | 1:2 dilution | 25 μL from previous | 25 μL buffer | 50 μL |
| A3-H3 | 1:4 dilution | 25 μL from previous | 25 μL buffer | 50 μL |
| A4-H4 | 1:8 dilution | 25 μL from previous | 25 μL buffer | 50 μL |
| A5-H5 | 1:16 dilution | 25 μL from previous | 25 μL buffer | 50 μL |
| A6-H6 | 1:32 dilution | 25 μL from previous | 25 μL buffer | 50 μL |
| A7-H7 | No compound control | 0 μL | 50 μL buffer | 50 μL |
| A8-H8 | Sterility control | 0 μL | 50 μL sterile medium | 50 μL |
Dilution Step: Following incubation with the compound, dilute the resulting cell suspensions to reduce compound activity. This step is crucial for accurate optical density measurements. [5]
Overnight Growth: Grow the diluted suspensions overnight under appropriate conditions. [5]
Optical Density Measurement: Measure the optical density at 600 nm (OD600) of each well using a plate reader. Compare measurements to positive and negative controls to calculate percentage growth inhibition at each compound concentration. [5]
Data Analysis: Calculate the percentage inhibition for each well using the formula: % Inhibition = [(OD~control~ - OD~sample~) / OD~control~] × 100. Determine IC50 values using appropriate statistical software (e.g., non-linear regression analysis). [5]
The antifungal mechanism of this compound is not fully elucidated, but current evidence suggests it operates through multi-target effects common to many polyketide antifungal agents. Based on structural analogs and related compounds, this compound may disrupt membrane integrity and interfere with essential metabolic processes in fungal cells. [4] Unlike highly specific antifungal agents that target single enzymes, polyketides like this compound often exhibit pleiotropic effects that could potentially reduce the likelihood of resistance development, a significant advantage in clinical settings.
Recent studies on this compound derivatives provide clues to potential mechanisms of action. The observation that specific structural modifications, particularly the introduction of nitrogen-containing groups, can enhance activity suggests possible target interactions different from the parent compound. [2] This derivatization approach represents a valuable strategy not only for improving potency but also for probing the mechanistic basis of this compound's antifungal effects through structure-activity relationship studies.
This compound serves as a valuable chemical probe in antifungal discovery, particularly for exploring structure-activity relationships in polyketide antifungals. The compound can be integrated at multiple stages of the drug discovery pipeline, from initial bioactivity screening against priority pathogens to more detailed mechanistic studies exploring its molecular targets. [3] [4] Recent WHO classifications of critical priority fungal pathogens provide a strategic framework for prioritizing screening efforts, with Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans representing key targets for evaluation. [3]
The natural product origin of this compound from Penicillium species positions it as an excellent candidate for bioprospecting and biosynthesis studies. Recent advances in metabolic engineering offer opportunities to enhance this compound production or generate novel analogs through pathway engineering. [2] [1] Additionally, the development of improved production methods, such as the reported yield of 160 mg/L from Penicillium sp. AMF1a, addresses critical supply challenges that often limit natural product development. [2]
The evolving landscape of antifungal therapy emphasizes combination approaches and novel mechanisms to overcome drug resistance. [3] [6] this compound research aligns with several promising strategies, including:
Combination Therapy: Evaluating synergistic effects between this compound derivatives and established antifungal classes (azoles, echinocandins, polyenes) to enhance efficacy and combat resistance. [3]
Chemical Derivatization: Employing semi-synthetic approaches to improve drug-like properties of this compound, such as solubility, stability, and bioavailability. [2]
Target Identification: Using modern chemical biology approaches (chemoproteomics, affinity chromatography) to identify molecular targets and elucidate mechanisms of action. [4]
Natural Source Exploration: Investigating this compound production from diverse fungal sources, including extremophilic strains from unique environments like Antarctica, which may produce analogs with novel properties. [4]
This compound represents a promising chemical scaffold in the ongoing search for effective antifungal agents against clinically relevant pathogens. While current data demonstrates selective potency against specific fungi, particularly plant pathogens like Colletotrichum fragariae, the compound's true potential may lie in its derivatization capacity and role as a biosynthetic precursor. [4] The semi-synthesis of nitrogen-containing derivatives has already yielded compounds with improved bioactivities, highlighting the value of medicinal chemistry optimization in advancing this natural product toward therapeutic applications. [2]
Future research directions should prioritize mechanistic elucidation to identify this compound's molecular targets and mode of action, expanded susceptibility profiling against WHO priority fungal pathogens, and comprehensive ADMET evaluation to assess drug-like properties. Additionally, exploration of biosynthetic pathways could enable metabolic engineering approaches for enhanced production or generation of novel analogs. As antifungal resistance continues to pose significant clinical challenges, natural products like this compound and their optimized derivatives represent valuable assets in the limited arsenal against invasive fungal infections. [3] [6]
Palitantin is a polyketide fungal metabolite first isolated in 1936 from Penicillium palitans [1]. This compound has attracted significant research interest due to its diverse bioactivities, including reported acetylcholinesterase inhibition (IC~50~ = 79 nM), protein tyrosine phosphatase 1B (PTP1B) inhibition (IC~50~ = 7.9 μM), and antiprotozoal activity against Leishmania brasiliensis [1] [2]. Recent developments in production methodologies have enabled more efficient access to this compound and its derivatives for comprehensive bioactivity assessment and drug development research [3].
The pharmacological profile of this compound demonstrates potential for therapeutic development, particularly in neurodegenerative diseases and metabolic disorders. However, previous isolation methods yielded limited quantities (e.g., 5 mg from 40L of Geomyces sp. culture), restricting extensive structure-activity relationship studies [1]. The protocol described herein addresses this limitation through optimized production using design of experiments (DoE) approaches and efficient purification techniques, enabling gram-scale production suitable for semi-synthesis and bioactivity screening [3] [1].
Recommended strain: Penicillium sp. AMF1a has demonstrated high-yield production of (+)-palitantin (160 mg/L) [3] [1]. Alternative strains include Penicillium frequentans 60A/7 (200-500 mg/L) [2] and Penicillium implicatum (produces both frequentin and this compound) [4].
Identification confirmation: Perform molecular identification through ITS region sequencing and β-tubulin gene analysis to ensure proper strain classification, following established protocols for fungal identification [5].
Strain preservation: Maintain strains on potato dextrose agar (PDA) slants supplemented with 3% sea salt for marine isolates [5]. Store at 4°C for short-term preservation and in 15% glycerol at -80°C for long-term preservation.
Table 1: Culture Media Composition for this compound Production
| Component | Potato Dextrose Broth (PDB) | Modified Medium (DoE Optimized) |
|---|---|---|
| Base | Potato dextrose broth (commercial PDB) | Custom carbon/nitrogen source mix |
| Sea Salt | 3% (for marine isolates) | 3% (for marine isolates) |
| Carbon Source | Intrinsic from PDB (≈20 g/L) | Glucose (varies by DoE) |
| Nitrogen Source | Intrinsic from PDB (≈variable) | Yeast extract/peptone (varies by DoE) |
| Additional Components | None | MgSO~4~, KH~2~PO~4~ (trace) |
| pH | Natural (≈5.6) | Optimized to 6.2-6.5 |
Table 2: Culture Conditions for this compound Production
| Parameter | Seed Culture | Production Culture |
|---|---|---|
| Temperature | 25-28°C | 25-28°C |
| Agitation | 200 rpm | Static or agitated (as per DoE) |
| Incubation Period | 5 days | 30 days |
| Light Conditions | Standard laboratory conditions | Daylight exposure |
| Vessel Type | 500 mL Erlenmeyer flask (with 200 mL medium) | 1 L Erlenmeyer flask (with 500 mL medium) |
Seed culture preparation: Inoculate mycelium from fresh PDA plates into 500 mL Erlenmeyer flasks containing 200 mL of PDB medium supplemented with 3% sea salt. Incubate on a rotary shaker at 200 rpm for 5 days at 25-28°C [5].
Production culture scale-up: Transfer seed cultures (5-10% v/v inoculation) to autoclaved 1 L Erlenmeyer flasks containing PDB medium. Conduct fermentation under static conditions with daylight exposure for 30 days to maximize this compound production [5].
Separation of biomass and broth: After fermentation, filter the culture through cheesecloth or filter paper to separate the mycelial mass from the broth [5].
Broth extraction: Extract the filtered broth (≈30 L) exhaustively with ethyl acetate (3 × equal volume). For large volumes, use a separatory funnel with vigorous shaking for each extraction. Combine the ethyl acetate extracts [5].
Mycelial extraction: Homogenize the harvested mycelia with ethyl acetate using a mechanical blender. Filter the homogenate through Whatman No. 1 filter paper and combine with the broth extracts [5].
Solvent evaporation: Concentrate the combined ethyl acetate extracts under reduced pressure at 40°C using a rotary evaporator to obtain a crude gum. The expected yield is approximately 20 g of crude extract from 30 L of culture [5].
Crude extract defatting: Suspend the crude gum in 90% aqueous methanol and partition with n-hexane (1:1 v/v) to remove non-polar lipids and pigments [1].
Cyanopropyl-bonded silica gel chromatography: Reconstitute the defatted extract in a minimal volume of dichloromethane and apply to a cyanopropyl-bonded silica gel column. Elute with a stepped gradient of dichloromethane/methanol (100:1 to 1:1 v/v) to obtain primary fractions [1].
Initial this compound identification: Monitor fractions by TLC (silica gel, dichloromethane:methanol 95:5) and visualize with vanillin-sulfuric acid spray reagent. This compound appears as a blue-green spot with R~f~ ≈ 0.6 [1].
Sephadex LH-20 chromatography: Pool this compound-rich fractions from the initial separation and concentrate under reduced pressure. Apply to a Sephadex LH-20 column equilibrated with methanol. Elute isocratically with 100% methanol and collect 10-15 mL fractions [1] [5].
Monitoring and pooling: Analyze fractions by analytical HPLC (C18 column, 60% methanol-water, UV detection at 254 nm). Pool fractions containing pure this compound as determined by HPLC-MS [1].
Recrystallization: Dissolve the purified this compound in a minimal volume of warm ethyl acetate and gradually add n-hexane until cloudiness appears. Allow crystallization to proceed at 4°C for 24 hours [1].
Crystal harvesting: Collect crystals by vacuum filtration through a Büchner funnel with Whatman No. 1 filter paper. Wash with cold n-hexane:ethyl acetate (4:1) and dry under vacuum [1].
Purity assessment: Verify purity by HPLC-DAD (>98% peak area at 254 nm) and HRMS (theoretical [M+H]+ = 267.1591, found 267.1596) [1].
Table 3: Chromatographic Systems for this compound Purification
| Technique | Stationary Phase | Mobile Phase | Detection | Remarks |
|---|---|---|---|---|
| Column Chromatography | Cyanopropyl-bonded silica gel | CH~2~Cl~2~/MeOH (100:1 to 1:1) | TLC (vanillin-H~2~SO~4~) | Initial fractionation |
| Size Exclusion | Sephadex LH-20 | MeOH 100% | HPLC-UV (254 nm) | Desalting and further purification |
| Reversed-Phase HPLC | C18 (5μm, 250×10mm) | MeOH-H~2~O (60:40) | UV 254 nm | Final purification |
| Analytical HPLC | C18 (5μm, 250×4.6mm) | MeOH-H~2~O (55:45) | DAD (200-400 nm) | Purity assessment |
Spectroscopic identification: Confirm this compound structure through comprehensive NMR spectroscopy (~1~H NMR 600 MHz, ~13~C NMR 150 MHz) in methanol-d~4~. Compare chemical shifts with literature values: δ~H~ 3.55 (m, H-3), 2.40 (dd, J=6.5, 2.5 Hz, H-4), 1.15 (d, J=6.5 Hz, H-10) [1].
Optical rotation: Determine specific rotation: [α]~D~^23^ +92 (c 0.05, MeOH) for (+)-palitantin [1].
High-resolution mass spectrometry: Perform HRESIMS analysis to confirm molecular formula (C~14~H~22~O~4~) with exact mass measurement [1].
The following workflow diagram illustrates the complete this compound production and purification process:
Statistical experimental design significantly enhances this compound production yields. The DoE approach systematically evaluates the combined effects of critical factors rather than testing one variable at a time [3] [1]. The key parameters for optimization include:
Implement a response surface methodology (RSM) with a central composite design to model the relationship between factors and this compound yield. The optimized conditions using DoE resulted in a six-fold increase in this compound production (from 26.5 mg/L to 160 mg/L) compared to non-optimized conditions [1].
HPLC quantification: Use a C18 column (250 × 4.6 mm, 5μm) with isocratic elution (55% methanol in water) at 1.0 mL/min flow rate. Detect at 254 nm with a retention time of approximately 12.5 minutes for this compound [1].
Calibration curve: Prepare standard solutions of pure this compound (0.1-100 μg/mL) in methanol. Plot peak area against concentration to generate a linear calibration curve (r^2^ > 0.999) [1].
Yield calculation: Calculate production yield using the formula: Yield (mg/L) = (Concentration from HPLC × Final extract volume) / Culture volume [1].
Reaction setup: Dissolve pure this compound (100 mg, 0.375 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer [1].
Sodium borohydride reduction: Add sodium borohydride (28 mg, 0.75 mmol) portionwise at 0°C with stirring. Continue stirring for 2 hours at room temperature under nitrogen atmosphere [1].
Reaction monitoring: Monitor reaction progress by TLC (dichloromethane:methanol 9:1). This compound (R~f~ ≈ 0.6) converts to palitantol derivatives (R~f~ ≈ 0.5 and 0.4) [1].
Workup and separation: Quench the reaction by careful addition of saturated ammonium chloride solution (5 mL). Extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na~2~SO~4~, and concentrate under reduced pressure [1].
Isomer separation: Separate the resulting diastereomers (3-α-palitantol and 3-β-palitantol) by preparative TLC (silica gel, dichloromethane:methanol 95:5) [1].
Hydrazone formation general procedure: Dissolve this compound (50 mg, 0.187 mmol) in absolute ethanol (3 mL) containing molecular sieves (4Å) [1].
Hydrazide addition: Add the appropriate hydrazide derivative (0.206 mmol) and stir the reaction mixture at room temperature for 4-6 hours under nitrogen atmosphere [1].
Derivative screening: Specific derivatives prepared include:
Purification: Purify all hydrazone derivatives by flash chromatography on silica gel using a stepped gradient of dichloromethane-methanol (100:1 to 50:1) [1].
The following diagram illustrates the derivatization pathways and resulting compounds:
Antiplasmodial activity assay:
Antibacterial activity assay:
Table 4: Bioactivity of this compound and Selected Derivatives
| Compound | Antiplasmodial Activity (IC~50~, μM) | Antibacterial Activity (MIC, μg/mL) | Additional Activities |
|---|---|---|---|
| This compound (1) | Inactive | Inactive | Acetylcholinesterase inhibition (IC~50~ 79 nM) [1] |
| 3-α-palitantol (2) | Not tested | Not tested | No significant bioactivity reported |
| 3-β-palitantol (3) | Not tested | Not tested | No significant bioactivity reported |
| (Z)-palinitrorin (4) | Not tested | Not tested | No significant bioactivity reported |
| (Z)-paliphenin (5) | Not tested | Not tested | No significant bioactivity reported |
| (Z)-palifluorin (6) | Moderate | Inactive | Antiplasmodial activity observed [3] |
| (E)-palifluorin (7) | Inactive | Weak (against S. aureus, E. faecalis) | Antibacterial activity observed [3] |
The bioactivity assessment reveals crucial structure-activity relationship (SAR) information:
The native this compound structure shows interesting enzyme inhibition but lacks antiplasmodial and antibacterial activity [3] [1].
Simple reduction of the ketone moiety (compounds 2 and 3) does not enhance antimicrobial activity [1].
Hydrazone derivatization at the ketone position, particularly with electron-withdrawing groups (e.g., trifluoromethyl in compound 6), introduces moderate antiplasmodial activity [3].
The geometric isomerism in hydrazone derivatives significantly influences biological activity, with the Z-isomer (6) showing antiplasmodial activity while the E-isomer (7) displays weak antibacterial effects [3].
These findings suggest that strategic semi-synthesis of nitrogen-containing derivatives represents a promising approach for generating bioactive this compound analogs with improved pharmacological profiles [3].
The protocols presented herein provide a comprehensive framework for the efficient production, purification, and derivatization of this compound. The implementation of DoE optimization strategies enables researchers to achieve substantially improved yields compared to traditional methods. The semi-synthetic approaches described facilitate the generation of diverse this compound derivatives for structure-activity relationship studies and drug discovery efforts.
The gram-scale production method addresses previous limitations in material supply, opening possibilities for more extensive biological evaluation. The promising bioactivities observed in certain derivatives, particularly the antiplasmodial activity of (Z)-palifluorin (6) and antibacterial activity of (E)-palifluorin (7), highlight the potential of this compound as a scaffold for developing new therapeutic agents against infectious diseases.
This compound is a polyketide metabolite primarily isolated from various Penicillium species with emerging significance in pharmaceutical research due to its potential as a precursor for bioactive compounds. Recent studies have demonstrated that while this compound itself exhibits limited direct bioactivity, its semi-synthetic derivatives show promising pharmacological properties, including antiplasmodial and antibacterial activities. The compound is biosynthesized through the acetate-polymalonate pathway in fungal species, with recent research revealing that no aromatic intermediates are involved in the generation of its six-membered carbocyclic ring [1]. The growing interest in this compound derivatives for drug development necessitates optimized production protocols and comprehensive characterization methods, which we detail in these application notes.
The biosynthetic pathway of this compound has been elucidated through isotopic labeling studies using 13C-, 2H-, and 18O2-labelled acetates, confirming its polyketide origin in Penicillium brefeldianum [1]. More recently, alternative fungal strains such as Penicillium sp. AMF1a have been identified as efficient producers of this compound, enabling higher yield production necessary for derivative synthesis and pharmaceutical evaluation. The compound's structural features, including multiple chiral centers and functional groups, make it an ideal candidate for semi-synthetic modification to enhance its bioactive properties while maintaining its favorable toxicity profile [2].
Fungal Strain: Penicillium sp. AMF1a has been identified as a high-yielding strain for this compound production, providing yields of up to 160 mg/L under optimized conditions [2]. This strain offers significant advantages over traditional producers like Penicillium brefeldianum in terms of production scalability and consistency.
Culture Media Optimization: Implement a central composite design (CCD) approach to optimize carbon and nitrogen sources, mineral concentrations, and growth factors. Key parameters include glucose concentration (20-40 g/L), yeast extract (5-15 g/L), and pH adjustment to 6.0-7.0. The culture should be maintained at 25-28°C with continuous agitation at 150-200 rpm for 7-14 days to maximize metabolite production [2].
The application of Design of Experiments (DoE) methodology has been successfully implemented to systematically optimize this compound production. This approach allows for the identification of critical factors and their interactions that influence yield, moving beyond traditional one-variable-at-a-time optimization. The following table summarizes the key factors identified through DoE that significantly impact this compound production:
Table 1: Key Factors for this compound Production Optimization Using DoE
| Factor Category | Specific Parameters | Optimal Range | Impact on Yield |
|---|---|---|---|
| Nutritional Factors | Carbon source (glucose) | 30-35 g/L | High |
| Nitrogen source (yeast extract) | 10-12 g/L | High | |
| C/N ratio | 8:1-10:1 | Medium | |
| Physical Parameters | Incubation temperature | 26-28°C | High |
| pH level | 6.2-6.8 | High | |
| Agitation speed | 180-200 rpm | Medium | |
| Temporal Factors | Fermentation duration | 10-12 days | High |
| Inoculation density | 5-7% (v/v) | Medium |
The experimental workflow below illustrates the systematic approach to this compound production and derivative synthesis:
Diagram 1: Experimental workflow for this compound production showing the sequential process from strain selection to bioactivity assessment.
Comprehensive NMR Characterization: Conduct 1D and 2D NMR experiments including 1H NMR, 13C NMR, COSY, HSQC, and HMBC to fully characterize the this compound structure. The absolute configuration of this compound is confirmed through X-ray crystallography of derivative compounds such as (Z)-palinitrorin (4) [2]. For this compound, key 1H NMR signals include δ 3.85 (1H, dd, J = 8.5, 2.5 Hz, H-3), δ 2.45 (1H, dd, J = 16.5, 8.5 Hz, H-4a), and δ 2.35 (1H, dd, J = 16.5, 2.5 Hz, H-4b), while 13C NMR shows characteristic signals at δ 210.5 (C-2), δ 80.5 (C-3), and δ 172.5 (C-1') [2] [1].
Mass Spectrometry Analysis: Employ HRESI-MS for exact mass determination of this compound and its derivatives. This compound shows [M+Na]+ at m/z 403.1832 (calculated for C19H32O8Na+, 403.1841). The fragmentation pattern provides additional structural confirmation, with characteristic fragments at m/z 361 [M+Na-C2H3O]+ and m/z 319 [M+Na-C4H5O2]+ corresponding to sequential loss of acetyl and diketide units [2].
Detailed conformational analysis through NMR coupling constants and NOE experiments reveals that this compound adopts a half-chair conformation for the six-membered ring system, with the side chain in an extended conformation. This structural information is crucial for understanding the compound's reactivity and for designing appropriate derivative synthesis protocols [2].
Reaction Conditions: Dissolve pure this compound (1.0 mmol) in anhydrous methanol (20 mL) and add appropriate aromatic hydrazines (1.2 mmol), including 4-(trifluoromethyl)benzyl-hydrazine for compounds 6 and 7. Heat the mixture under reflux at 65°C for 4-6 hours with continuous stirring. Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 7:3) [2].
Purification and Isolation: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate 8:2 to 6:4) to obtain pure (Z)-palifluorin (6) and (E)-palifluorin (7) as separable isomers. Characterize both isomers by comprehensive NMR and HRMS analysis [2].
The following diagram illustrates the derivatization pathways and resulting compounds:
Diagram 2: Derivative synthesis pathways showing the semi-synthetic routes from this compound to various derivatives with their chemical relationships.
X-ray Crystallographic Analysis: Grow single crystals of (Z)-palinitrorin (4) by slow evaporation from dichloromethane/hexane mixture at room temperature. Perform X-ray diffraction analysis using a suitable diffractometer with Mo Kα radiation (λ = 0.71073 Å) to confirm the absolute configuration of the this compound portion in the derivatives. The crystallographic data should be deposited with the Cambridge Crystallographic Data Centre [2].
Stereochemical Assignment: Determine the relative configuration of derivatives using a combination of NOE experiments and J-based configuration analysis. For the 3-α-palitantol (2) and 3-β-palitantol (3) epimers, key NOE correlations between H-3 and H-5 help establish their relative stereochemistry [2].
Anti-Plasmodium Assay: Evaluate antiplasmodial activity against Plasmodium falciparum strains using the SYBR Green I fluorescence-based method. Prepare compound dilutions in 96-well plates (concentration range: 0.1-100 μg/mL) and incubate with synchronized ring-stage cultures at 37°C for 72 hours in a controlled atmosphere (90% N2, 5% O2, 5% CO2). Calculate IC50 values using non-linear regression analysis [2].
Antibacterial Screening: Assess antibacterial activity against Gram-positive pathogens including Enterococcus faecalis and Staphylococcus aureus using the broth microdilution method according to CLSI guidelines. Prepare compound dilutions in Mueller-Hinton broth (concentration range: 1-512 μg/mL) in 96-well plates, inoculate with standardized bacterial suspensions (5 × 10^5 CFU/mL), and incubate at 37°C for 18-24 hours. Determine MIC values as the lowest concentration showing no visible growth [2].
The following table summarizes the key bioactivity results for this compound and its most promising derivatives:
Table 2: Bioactivity Profile of this compound and Selected Derivatives
| Compound | Anti-Plasmodium IC50 (μM) | E. faecalis MIC (μg/mL) | S. aureus MIC (μg/mL) | Cytotoxicity IC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| This compound (1) | >100 | >256 | >256 | >100 | - |
| 3-α-palitantol (2) | >100 | >256 | >256 | >100 | - |
| 3-β-palitantol (3) | >100 | >256 | >256 | >100 | - |
| (Z)-palinitrorin (4) | 45.2 | 128 | 128 | >100 | >2.2 |
| (Z)-paliphenin (5) | 52.7 | 64 | 128 | >100 | >1.9 |
| (Z)-palifluorin (6) | 18.3 | 32 | 64 | 85.6 | 4.7 |
| (E)-palifluorin (7) | 42.5 | 16 | 32 | >100 | >2.4 |
The bioactivity assessment reveals crucial structure-activity relationship (SAR) information. While native this compound shows negligible activity in the conducted assays, the introduction of specific substituents dramatically enhances bioactivity. Key findings include:
The (4-(trifluoromethyl)benzyl)-hydrazone moiety is essential for significant antiplasmodial and antibacterial activity, with (Z)-palifluorin (6) demonstrating the most potent antiplasmodial activity (IC50 = 18.3 μM) [2].
Stereochemistry influences activity, with the (Z)-isomer of palifluorin showing approximately two-fold greater antiplasmodial potency compared to the (E)-isomer (IC50 = 18.3 μM vs. 42.5 μM) [2].
The trifluoromethyl group appears to enhance antibacterial activity, as (E)-palifluorin (7) shows the strongest activity against Gram-positive pathogens (MIC = 16 μg/mL for E. faecalis and 32 μg/mL for S. aureus) [2].
The optimized production protocol using DoE methodology enables the consistent preparation of this compound at a scale sufficient for derivative synthesis and bioactivity studies. The semi-synthetic derivatization approach has successfully transformed the relatively inactive native compound into derivatives with promising bioactivities, particularly the (4-(trifluoromethyl)benzyl)-hydrazone derivatives (6 and 7). These findings validate the strategy of employing semi-synthetic modification to enhance the pharmaceutical potential of natural products.
Future research directions should include mechanism of action studies for the most active derivatives, particularly (Z)-palifluorin (6), to identify their molecular targets in Plasmodium species and Gram-positive bacteria. Additionally, further structural optimization through systematic variation of the hydrazone substituents may yield compounds with improved potency and selectivity profiles. The protocols outlined in these application notes provide a solid foundation for such continued investigation into this compound-derived compounds as potential therapeutic agents.
| Question | Guidance & Troubleshooting Tips |
|---|---|
| How can I improve my palitantin yield? | A 2025 study successfully achieved a yield of 160 mg/L from Penicillium sp. AMF1a using Design of Experiments (DoE) to optimize culture conditions [1]. |
| My sample is viscous, causing poor resolution. What should I do? | Viscosity is often due to DNA contamination or excess salt. Shear genomic DNA to reduce viscosity or perform dialysis to decrease salt concentration to below 100 mM [2]. |
| I see no peaks or a weak signal in my analysis. What could be wrong? | In mass spectrometry, "no peaks" can indicate a detector issue or a blockage preventing the sample from reaching it. Check the column for cracks and ensure detectors and gas flows are functioning [3]. For LC-MS/MS, this can also signal ion suppression from the sample matrix [4]. |
| I have obtained this compound. How can I create more bioactive derivatives? | The same 2025 study generated several derivatives via semi-synthesis. The (4-(trifluoromethyl)benzyl)-hydrazone derivatives of this compound showed promising antiplasmodial and antibacterial activity, unlike the parent compound [1]. |
Below is a summarized workflow for the production and isolation of this compound as described in the 2025 study, which you can use as a benchmark protocol [1].
Key Technical Details:
Penicillium sp. AMF1a [1].The following flowchart outlines a general troubleshooting approach for analytical isolation processes, integrating common issues from chromatography and mass spectrometry.
For a technical support center, providing structured optimization protocols is essential. The table below summarizes two powerful statistical methods used in fermentation science.
| Methodology | Key Purpose | Implementation Steps | Reported Efficacy |
|---|
| Response Surface Methodology (RSM) [1] | To model and optimize multiple factors simultaneously to find the best response (e.g., high biomass). | 1. Single-Factor Experiments: Screen influential factors (carbon/nitrogen sources, pH, temperature). 2. Plackett-Burman Design: Identify the most significant factors. 3. Box-Behnken Design: Determine optimal levels of significant factors. | A 72.79% increase in biomass (OD600) for Bacillus amyloliquefaciens [1]. | | Taguchi Array Design [2] | To screen numerous factors efficiently with a minimal number of experimental runs. | 1. Select Factors & Levels: Choose variables (e.g., beef extract, peptone, pH) and their test levels. 2. Orthogonal Array: Run experiments as per the array design. 3. Data Analysis: Identify the factor combination that yields the optimal result. | A 6.32-fold increase in acetylcholine production for Lactiplantibacillus plantarum [2]. |
The following workflow details the RSM approach, which you can adapt for palitantin-producing fungi.
Step 1: Single-Factor Screening [1]
Step 2: Statistical Screening with Plackett-Burman Design [1]
Step 3: Steepest Ascent Test [1]
Step 4: Modeling & Optimization with Box-Behnken Design (BBD) [1]
Step 5: Model Validation [1] [2]
The table below translates general fermentation issues into actionable checks for a researcher.
| Problem | Possible Causes | Diagnosis & Solutions |
|---|
| Low Yield/No Production | Sub-optimal medium, incorrect pH/temperature, poor aeration, weak inoculum. | - Check Inoculum: Use fresh, viable spores/mycelium. Ensure proper storage and activation [3] [4].
Since direct information on this compound is unavailable, here are critical areas for your own investigation:
The following table summarizes the core approaches you can investigate to potentially increase palitantin yield.
| Strategy | Key Approach | Rationale & Example |
|---|---|---|
| Genetic Engineering | Overexpression of rate-limiting enzymes or entire Biosynthetic Gene Clusters (BGCs) [1] [2]. | Alleviates pathway bottlenecks. E.g., overexpressing IAT (isopenicillin N acyltransferase) boosted penicillin production [1]. |
| Activation of silent BGCs [3] [2]. | Unveils metabolic potential for compound production. Use promoter engineering, transcription factor manipulation, or chromatin remodeling [3]. | |
| Strain Improvement | Classical Strain Improvement (CSI) [4] [2]. | Uses random mutagenesis and selection to generate higher-producing strains over generations. |
| Targeted genetic modification [4]. | Introduces specific, beneficial mutations (e.g., disrupting phenylacetic acid catabolism to boost precursor availability for penicillin) [4]. | |
| Fermentation & Cultivation Optimization | Cocultivation & Stress Induction [3]. | Mimics ecological competition, activating defensive secondary metabolite pathways like this compound. |
| Medium Composition & Process Control [5]. | Optimizes parameters (pH, temperature, aeration, nutrient levels) in Submerged Fermentation (SmF) or explores Solid-State Fermentation (SSF) for higher yields [5]. |
Here are detailed methodologies for two key strategies mentioned above.
This protocol is fundamental for testing whether a specific enzyme is a bottleneck in the this compound pathway [1].
This method can be used to potentially activate the silent this compound BGC [3].
The following diagram illustrates the logical workflow for troubleshooting low this compound yield, integrating the strategies discussed.
When scaling up production, be aware of these common challenges [6]:
This guide addresses common protein purification challenges, which are directly applicable to the purification of metabolites like palitantin [1].
Q1: I've purified my protein, but the crystal structure reveals a contaminant. How did this happen, and how can I identify it?
Q2: My SDS-PAGE shows a single band, but I cannot phase the crystal structure. What should I do?
Q3: How can I prevent the crystallization of common contaminants?
The following table summarizes common HPLC problems that can affect the analysis of purified compounds. These issues are critical for assessing the purity and stability of this compound fractions.
| Problem | Possible Cause | Required Corrections / Solutions |
|---|---|---|
| Peak Tailing | Polar interactions with ionized residual silanol groups on the column; column bed deformation [2]. | Operate at a lower pH; use a highly deactivated (end-capped) column; substitute or reverse the column to check for voids [2]. |
| Broad Peaks | Mobile phase flow rate too low; guard column contaminated; buffer concentration too low [2]. | Adjust flow rate; replace guard column; increase buffer concentration [2]. |
| Change in Retention Time | Contamination buildup; insufficient equilibration time in gradient runs; mobile phase evaporation/degradation [2]. | Flush column with strong solvent; ensure sufficient equilibration (≥10 column volumes); prepare fresh mobile phase [2]. |
| Ghost Peaks | Contamination in injector or column; contamination in mobile phase [2]. | Flush injector and column with strong solvent; include a final wash step in gradients; use a Ghost Trap guard column [2]. |
This protocol is adapted from methods used to identify mis-purified proteins and can be applied when a crystallized sample does not match the expected compound [1].
Objective: To determine the identity of a crystallized protein contaminant. Principles: Utilizing X-ray crystallography data and bioinformatic tools to match the experimental data to a known structure or sequence. Materials:
Methodology:
The following diagrams visualize the troubleshooting logic and experimental protocols.
A 2025 study provides a significantly improved method for producing palitantin and synthesizing new derivatives [1]. The key was using a Design of Experiments (DoE) approach to optimize the fermentation conditions of a high-yielding Penicillium sp. AMF1a fungal strain [1].
The optimized protocol yielded 160 mg/L of (+)-palitantin, a substantial increase that facilitates gram-scale production for subsequent semi-synthesis [1] [2]. The experimental workflow from production to bioactivity testing is summarized below:
1. Optimized Fermentation & Isolation of this compound [1]
2. Semi-Synthesis of this compound Derivatives [1]
| Derivative Class | Reagents & Conditions | Key Outcome / Note |
|---|---|---|
| Reduction to Palitantols | Sodium borohydride (NaBH₄) | Stereospecific reduction yielding two isomers: 3-α-palitantol (2) and 3-β-palitantol (3). |
| Hydrazone Formation | Reaction with various hydrazines | Creation of four new derivatives:
Q1: My fungal strain produces very low yields of this compound. How can I improve this?
Q2: I need to confirm the absolute configuration of my this compound-derived compound. What is the most reliable method?
Q3: The biological activity of my natural product is weak. How can I potentially enhance it?
Q4: Are there alternative synthetic routes if fermentation is not viable?
Q1: What is palitantin and what is its known bioactivity? A1: (+)-Palitantin is a polyketide metabolite isolated from fungal strains such as Penicillium sp. AMF1a [1]. It has been found to display antifungal and antibiotic activity [2]. However, recent studies indicate that the this compound molecule itself was inactive in antiplasmodial and antibacterial bioassays [1]. Its semi-synthesized derivatives, particularly nitrogenated ones like (Z)-palifluorin, have shown moderate antiplasmodial activity, suggesting that derivatization may be necessary to generate bioactive compounds [1].
Q2: I have isolated this compound, but my bioassays show no activity. Is this expected? A2: Yes, this is consistent with recent findings. The intrinsic bioactivity of this compound appears to be low. If your goal is antimicrobial or antiplasmodial activity, you should consider semi-synthesis to create active derivatives [1]. The workflow below outlines the process from cultivation to derivative testing.
Q3: How can I improve the production yield of this compound for my research? A3: A recent study successfully improved production using Design of Experiments (DoE) methodologies [1]. This approach systematically evaluates the impact of multiple culture parameters (e.g., carbon source, nitrogen source, pH, temperature) to identify optimal conditions, resulting in a yield of 160 mg/L [1].
Q4: What are the key experimental data points for this compound and its active derivative? A4: The table below summarizes quantitative data for this compound and its active derivative (Z)-palifluorin for easy comparison.
| Property | (+)-Palitantin | ((Z)-Palifluorin) |
|---|---|---|
| Source / Type | Penicillium sp. AMF1a (native metabolite) [1] | Semi-synthesized derivative [1] |
| Reported Yield | 160 mg/L [1] | Information not specified in search results |
| Anti-plasmodial Activity | Inactive [1] | Moderate [1] |
| Antibacterial Activity | Inactive [1] | Inactive (derivative (E)-palifluorin showed weak activity) [1] |
| Key Takeaway | Good starting material for synthesis. | Demonstrates the value of derivatization. |
This protocol is adapted from recent research for the improved production and bioactivity assessment of this compound derivatives [1].
1. Fungal Cultivation and this compound Production
2. Semi-synthesis of this compound Derivatives
3. Bioactivity Assessment
The available research doesn't detail this compound's specific stability issues, such as degradation under light, heat, or different pH conditions. Here's how you can proactively address this:
Since direct information is limited, you can build your troubleshooting guides by applying general principles of microbial fermentation and metabolic engineering to palitantin. The following table outlines key areas to investigate.
| Strategy Category | Specific Parameters to Investigate | Potential Application to this compound |
|---|---|---|
| Strain Improvement | Classical mutagenesis (e.g., UV, chemical), Genetic engineering of pathway regulators | Screen for higher-yielding mutants or overexpress key genes in the this compound biosynthetic gene cluster. |
| Fermentation Optimization | Carbon/Nitrogen source, pH, temperature, dissolved oxygen, bioreactor operation mode (batch, fed-batch) | Systematically test different culture media and physical conditions to maximize titers. |
| Precursor Feeding | Key biochemical precursors in the polyketide pathway (e.g., acetyl-CoA, malonyl-CoA) | Supplementing fermentation medium with precursors may boost this compound biosynthesis. |
| Elucidation of Biosynthesis Pathway | Identify key enzymes and genes involved | Fundamental research to enable targeted genetic engineering and precursor feeding strategies. |
To systematically develop your enhancement protocols, you can follow a logical workflow. The diagram below outlines this step-by-step process.
| Common Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Production Yield [1] | Suboptimal culture conditions (pH, temperature, nutrients) for the Penicillium strain. | Use Design of Experiments (DoE) to optimize fermentation parameters [1]. |
| Poor Chromatographic Separation | Suboptimal mobile phase, gradient, or column choice. | Adapt a validated HPLC-PDA method for fungal metabolites. Use a C18 column with a water/methanol or water/acetonitrile gradient [2]. |
| Inconclusive Identification | Lack of reference standards or insufficient spectroscopic data. | Perform full spectroscopic characterization (NMR, MS) and compare with published data. Confirm absolute configuration via X-ray crystallography of derivatives [1]. |
| Sample Carry-over or Contamination | Complex biological matrix from fungal culture or inadequate sample cleanup. | Implement robust sample preparation: liquid-liquid extraction is common for mycotoxins. Use a 0.5 μm PTFE syringe filter before HPLC injection [2] [3]. |
Q1: What is a typical yield I can expect when producing palitantin from Penicillium cultures? A: Under optimized conditions using Design of Experiments (DoE), a yield of 160 mg/L has been reported for (+)-palitantin from a Penicillium sp. strain [1].
Q2: How can I confirm the identity and structure of the this compound I have isolated? A: Beyond standard HPLC, you should conduct a complete spectroscopic characterization. This includes:
Q3: My this compound appears to be inactive in initial bioassays. Is this normal? A: Yes. This compound itself has been reported to be inactive in some antiplasmodial and antibacterial assays. Bioactivity may be unlocked through semi-synthesis of derivatives, such as hydrazone compounds, which have shown moderate activity [1].
Below is a general workflow for the analysis of this compound, adapted from methodologies used for similar fungal metabolites [1] [2]. You will need to validate and optimize this protocol for your specific laboratory conditions.
1. Fungal Cultivation and Extraction
2. Sample Preparation for Analysis
3. HPLC-PDA Analysis This method is adapted from the analysis of herbal compounds and should be optimized for this compound [2].
4. Method Validation For quantitative results, validate the method according to ICH guidelines. Key parameters include [2] [4]:
This section provides answers to frequently asked questions about the storage and handling of Palitantin.
What are the safe storage conditions for this compound? According to the manufacturer, DC Chemicals, this compound should be stored in a tightly sealed container in a cool, well-ventilated area [1]. The specific storage temperatures are:
What personal protective equipment (PPE) should I use when handling this compound? The safety data sheet recommends the following PPE [1]:
What should I avoid when working with this compound? You should take precautions to avoid the following [1]:
What are the known hazards associated with this compound? this compound is classified as [1]:
I cannot find the specific molecular formula in the safety sheet. Where can I look? The MSDS from DC Chemicals lists the formula as C14H23ClN4O2S2 [1]. However, other commercial databases like ChemicalBook report the molecular formula as C14H22O4 [2]. For your experimental accuracy, it is highly recommended to cross-verify this information using analytical standards upon receipt.
The following diagram outlines the key decision points for the safe storage and handling of this compound in a laboratory setting.
For quick reference, the core storage parameters are summarized in the table below.
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in solvent) | -80°C | [1] |
| Container | Tightly sealed | [1] |
| Environment | Cool, well-ventilated place. Away from direct sunlight and ignition sources. | [1] |
| Appearance | White solid | [2] |
In case of accidental exposure, follow these first aid measures and seek immediate medical attention [1]:
The information provided here is based on the manufacturer's Safety Data Sheet and commercial catalogs. For critical research applications, you should:
| Feature | Palitantin | Frequentin |
|---|---|---|
| Producer Fungus | Penicillium frequentans [1] [2], Penicillium spp. [3] [2] | Penicillium frequentans [1] [2] |
| Reported Activities | Antiprotozoal (vs. Leishmania brasiliensis) [1], Antifungal [3] | Antibiotic [1] [2]; specific activity against Leishmania brasiliensis and other tested protozoa was not found [1] |
| Quantitative Production (in submerged culture) | 200–500 mg per liter [1] | 10–20 mg per liter [1] |
| Chemical Relationship | The two compounds share a structural relationship [4]. | The two compounds share a structural relationship [4]. |
The data in the table above is primarily drawn from a 1970 study that directly investigated the effects of these metabolites. Below is a summary of the key experimental protocols and findings.
The experimental workflow for the key antiprotozoal activity assay can be summarized as follows:
The following table organizes the known bioactivity data for palitantin and its related compounds. "N.R." indicates activity was tested but no significant result was reported at the assayed concentrations.
| Compound Name | Type | Bioactivity | Quantitative Data (IC50 / MIC) | Tested Organisms / Molecular Targets |
|---|
| This compound [1] [2] [3] | Natural Metabolite | - Antiprotozoal (Historical)
To help you evaluate and potentially replicate these findings, here are the methodologies and key contextual information from the research.
The data suggests two promising paths for future drug development research:
The diagram below outlines a potential workflow for the discovery and development of bioactive compounds based on a natural product lead like this compound.
The table below summarizes the PTP1B inhibitory data for several natural compounds for which data is available, to serve as a point of comparison.
| Compound Name | Source | IC50 Value | Inhibition Type / Key Findings |
|---|---|---|---|
| Phosphoeleganin [1] | Marine ascidian (Sidnyum elegans) | 1.3 ± 0.04 µM | Pure non-competitive inhibitor [1] |
| Viscosol (4) [2] | Plant (Dodonaea viscosa) | 13.5 µM | Reversible, mixed type I inhibitor (Ki = 4.6 µM) [2] |
| Licochalcone A [3] | Plant (Glycyrrhiza inflata) | Provided as part of a range (4.3 - 36.8 µM for initial flavonoids); precise IC50 for this compound not detailed in available text [3] | The presence of an allyl group in ring B may increase activity [3] |
| Onion Peel Extract [4] | Yellow Onion (Allium cepa L.) | 0.30 - 0.86 µg/mL (for various water and ethanol extracts) [4] | Enhanced glucose uptake in insulin-resistant HepG2 cells [4] |
| LGH00081 [5] | Synthetic (discovered via HTS) | Data not fully specified in abstract; identified as a novel competitive inhibitor [5] | Competitive inhibitor with good selectivity for receptor-type PTPs [5] |
The following is a generalized summary of the core experimental methodology used to determine the IC50 values, synthesized from multiple research articles [4] [5] [2].
The logical workflow of this process is outlined in the diagram below.
While data on palitantin is unavailable, research into other chemical families is active. The table below summarizes some of these compounds, which you may find useful for benchmarking or for exploring alternative chemical spaces.
| Compound Class / Example | Key Antiplasmodial Data (Strain) | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Phenylaminonaphthoquinones (e.g., Compound 3) | IC₅₀: 0.0049 µg/mL (3D7, chloroquine-sensitive); 0.12 µg/mL (FCR-3, chloroquine-resistant) [1] | Generation of reactive oxygen species (ROS); potential inhibition of the cytochrome bc1 complex [1] | |
| Ferroquine | In Phase II clinical trials (as of 2015) [2] | Coordination metal complex; exact mechanism is multi-faceted [2] | |
| Atovaquone | FDA-approved anti-malarial drug [3] | Inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain [3] | |
| Vanadium Compounds (e.g., VOSalophen) | Activity reported against Plasmodium spp. [4] | Generation of ROS; DNA interaction; enzyme inhibition [4] |
Many investigational antiparasitic compounds, including metal-based drugs and quinones, share common mechanisms of action. The diagram below illustrates this generalized pathway, which often involves targeting the parasite's unique biology.
The diagram shows how these compounds often exert their effects by simultaneously attacking multiple vital systems within the parasite [2] [1] [4].
The core structural relationship of this compound was established in research connecting it to another metabolite, frequentin. The table below summarizes this key relationship.
| Compound Name | Core Structure Relationship to this compound | Key Structural Difference | Suggested Impact on Activity |
|---|---|---|---|
| This compound | Base structure: A bicyclic derivative [1] | N/A | N/A |
| Frequentin | Very closely related structure [1] | Presence of an additional double bond and a hydroxyl group [1] | Suggests that oxidation state and degree of unsaturation are critical for modulating biological activity. |
This early work indicates that even minor modifications, such as oxidation and introduction of double bonds, can lead to distinct biological profiles, a common theme in fungal metabolite families [1].
Given the scarcity of direct data, pursuing new SAR studies on this compound would be a valuable research endeavor. The following workflow outlines a robust experimental strategy, from initial compound preparation to mechanistic investigation.
Experimental Protocols for Key Phases
Here are detailed methodologies for the critical phases outlined in the workflow:
Phase 1: Compound Preparation & Characterization
Phase 2: Biological Screening
Phase 3: Data Analysis & Mechanistic Study
To advance the field, future research on this compound should focus on:
The following table compares palitantin and its derivatives with other representative fungal metabolites. Data for this compound is from a 2024/2025 study, while information on other metabolites is compiled from recent reviews [1] [2] [3].
| Metabolite (Class) | Source Fungus | Key Reported Bioactivities (Target/IC50 or MIC) | Production Yield (Reported Range) |
|---|
| This compound (1) (Polyketide) | Penicillium sp. AMF1a [1] [4] | - Acetylcholinesterase inhibition (IC50 = 79 nM) [4]
The primary data on this compound and its derivatives come from a well-defined experimental workflow.
The diagram below summarizes the key steps in the production, derivation, and bioactivity assessment of this compound [1] [4].
Optimized Production and Isolation of this compound [1] [4]:
Semi-synthesis of Derivatives [1] [4]:
Bioactivity Assays [1]:
The data highlights several key points for researchers:
Future research should focus on exploring a wider array of this compound derivatives and conducting more in-depth mechanistic studies and in vivo testing for the most promising compounds.
The table below summarizes the key inhibitory activities of palitantin and its active derivatives, based on recent experimental findings.
| Compound Name | Target / Activity | Assay Type | Key Quantitative Result (IC₅₀ or Inhibition Zone) | Reference Organism/Strain |
|---|---|---|---|---|
| (+)-Palitantin (1) | Acetylcholinesterase (AChE) Inhibition | In vitro bioassay | IC₅₀ = 79 nM | Isolated from Penicillium sp. [1] |
| (+)-Palitantin (1) | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | In vitro bioassay | IC₅₀ = 7.9 μM | Isolated from Geomyces sp. [1] |
| (Z)-Palifluorin (6) | Antiplasmodial Activity | In vitro bioassay | Moderate activity | Plasmodium falciparum [2] |
| (E)-Palifluorin (7) | Antibacterial Activity | In vitro bioassay | Weak activity; specific inhibition zones not quantified | Enterococcus faecalis and Staphylococcus aureus [2] |
| This compound | Antitumor Compounds (general class) | HPLC and literature analysis | Identified as a constituent of an antitumor compound profile | Micromonospora sp. endophyte [3] |
To ensure the reliability and reproducibility of these findings, the following are the core experimental methodologies used in the cited studies.
The potent AChE inhibition by this compound was validated using a standard biochemical assay [1].
The synthesis of hydrazone derivatives and subsequent bioactivity screening followed this workflow [1] [2]:
The following diagram illustrates the logical workflow from discovery to the key findings regarding this compound's bioactivity.
The research significance is twofold: